molecular formula C4H4BrN3 B041547 2-Amino-3-bromopyrazine CAS No. 21943-12-4

2-Amino-3-bromopyrazine

Cat. No.: B041547
CAS No.: 21943-12-4
M. Wt: 174 g/mol
InChI Key: BFEUGUAUYFATRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-bromopyrazine, also known as this compound, is a useful research compound. Its molecular formula is C4H4BrN3 and its molecular weight is 174 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEUGUAUYFATRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563422
Record name 3-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-12-4
Record name 3-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-3-bromopyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-3-bromopyrazine

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of this compound is crucial. This versatile heterocyclic amine is a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This guide provides a detailed overview of its core chemical characteristics, experimental protocols, and reactivity.

Chemical Properties and Structure

This compound is an organic compound featuring a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The molecule is further functionalized with an amino (-NH2) group at the 2-position and a bromine (Br) atom at the 3-position.[1] This substitution pattern imparts a unique reactivity profile, making it a useful intermediate in organic synthesis.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₄H₄BrN₃[1][2][3]
Molecular Weight 174.00 g/mol [2][3]
Appearance Off-white to yellow solid[2]
Boiling Point 275.6 ± 35.0 °C (Predicted)[2]
Density 1.844 ± 0.06 g/cm³ (Predicted)[2]
pKa 2.37 ± 0.10 (Predicted)[2]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[2]
Structural Identifiers
IdentifierValue
IUPAC Name 3-bromopyrazin-2-amine[3]
CAS Number 21943-12-4[2][3]
SMILES String c1cnc(c(Br)n1)N[1]
InChI InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)[1][3]

Reactivity and Applications

The pyrazine ring is electron-deficient, and the positions are activated for nucleophilic aromatic substitution. The presence of both an amino group, which is an electron-donating group, and a bromine atom, a good leaving group, allows for a variety of chemical transformations. This makes this compound a key intermediate in the synthesis of more complex molecules. It is particularly utilized in the development of pharmaceuticals and agrochemicals.[1] For instance, it serves as a precursor for synthesizing a range of drugs, including potential treatments for various diseases.

Experimental Protocols

While specific experimental protocols can vary, a general approach to the synthesis of related brominated amino-heterocycles often involves the direct bromination of the parent amine.

General Synthesis of Brominated Aminopyrazines

A common method for the synthesis of brominated aminopyrazines involves the use of a brominating agent on the corresponding aminopyrazine. For example, the synthesis of 2-Amino-3,5-dibromopyrazine, a related compound, typically utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent mixture.[4]

Illustrative Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Aminopyrazine E Bromination Reaction A->E B Brominating Agent (e.g., N-Bromosuccinimide) B->E C Solvent (e.g., DMSO/Water) C->E D Controlled Temperature D->E F This compound (or related brominated product) E->F

Illustrative workflow for the synthesis of brominated aminopyrazines.

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques.

  • ¹H NMR: In the ¹H NMR spectrum of amines, the chemical shifts of protons attached to the nitrogen atom can vary and are often broad, appearing between 0.5-5.0 ppm.[5] Protons on the pyrazine ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the amino and bromo substituents.

  • ¹³C NMR: The carbon atoms in the pyrazine ring will have distinct chemical shifts. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region, being deshielded by the electronegative nitrogen.[5]

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching absorptions for the primary amine group in the region of 3300–3500 cm⁻¹.[5] C-N stretching absorptions are also expected.[5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[6] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[7] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6]

References

2-Amino-3-bromopyrazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-bromopyrazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of in-depth experimental data for this specific molecule, this guide combines established physicochemical properties with inferred methodologies and potential applications based on structurally related compounds. All information derived from analogous compounds is explicitly noted.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 21943-12-4[1][2]
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol [2]
IUPAC Name 3-bromopyrazin-2-amine[2]
Canonical SMILES C1=CN=C(C(=N1)N)Br[2]
Physical Form Typically a crystalline solid[1]
Solubility Soluble in polar solvents[1]

Synthesis and Reactivity

Inferred Synthesis Protocol

A plausible method for the synthesis of this compound is the direct bromination of 2-aminopyrazine using a brominating agent such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent. The amino group in 2-aminopyrazine is an activating group, directing the electrophilic substitution to the positions ortho and para to it (positions 3 and 5). Careful control of reaction conditions is necessary to favor mono-bromination at the 3-position over di-bromination.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 2-Aminopyrazine Product This compound Reactant1->Product + Reactant2 Brominating Agent (e.g., NBS or Br₂) Reactant2->Product Condition1 Inert Solvent (e.g., Dichloromethane, Acetic Acid) Condition2 Controlled Temperature (e.g., 0°C to room temp.)

Caption: Inferred synthetic pathway for this compound.

Reactivity

This compound possesses two primary sites of reactivity: the amino group and the bromine atom.[1][3]

  • Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation and alkylation. It also influences the aromatic ring's reactivity.

  • Bromine Atom: The bromine atom can be displaced through various nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of a wide range of functional groups. This makes it a valuable intermediate for building more complex molecules.[4]

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound is limited, its structural motifs are present in molecules with known pharmacological activities. Aminopyrazine derivatives have been investigated as inhibitors of various kinases, including mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is implicated in inflammatory diseases.[5]

The reactivity of the bromine atom makes this compound a useful building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[6]

In materials science, the pyrazine core and the potential for functionalization suggest that derivatives of this compound could be explored for applications in organic electronics or as ligands for metal complexes with interesting photophysical properties.[6]

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of a compound like this compound.

G cluster_analysis Analysis Synthesis Synthesis (Bromination of 2-Aminopyrazine) Workup Reaction Workup (Quenching, Extraction) Synthesis->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Analysis Purity Analysis Purification->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR Primary MS Mass Spectrometry Structure_Confirmation->MS Primary IR IR Spectroscopy Structure_Confirmation->IR Secondary HPLC HPLC / LC-MS Purity_Analysis->HPLC

Caption: General experimental workflow for this compound.

Spectroscopic Data

Detailed, published spectroscopic data for this compound is not widely available. However, chemical suppliers offer analytical data upon request, indicating that this information has been generated.[7][8] Based on the structure, the expected spectroscopic characteristics are outlined below.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the two aromatic protons on the pyrazine ring and a signal for the amine protons. The chemical shifts would be influenced by the electron-withdrawing bromine and electron-donating amino group.
¹³C NMR Four distinct signals for the carbon atoms of the pyrazine ring. The carbon attached to the bromine would be shifted downfield.
Mass Spec. A molecular ion peak corresponding to the mass of the molecule (173.96 m/z for ⁷⁹Br and 175.96 m/z for ⁸¹Br, with approximately equal intensity).
IR Spec. Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C-Br stretching vibrations.

This guide serves as a foundational resource for researchers interested in this compound. As more research is published on this specific compound, a more detailed understanding of its properties and applications will emerge.

References

solubility and stability of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-3-bromopyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS: 21943-12-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific experimental data for this compound is limited in publicly available literature, this document outlines its known physicochemical properties and provides detailed, best-practice methodologies for determining its solubility and stability profiles in a research and development setting.

Physicochemical Properties

This compound is a halogenated amino-heterocycle. Its structure, featuring an amino group and a bromine atom on a pyrazine ring, dictates its chemical reactivity, solubility, and stability. The amino group provides a site for hydrogen bonding and basicity, while the bromine atom offers a reactive site for cross-coupling reactions.

A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21943-12-4[1][2]
Molecular Formula C₄H₄BrN₃[1][2]
Molecular Weight 174.00 g/mol [2]
IUPAC Name 3-bromopyrazin-2-amine[2]
Appearance White to off-white solid/powder[3]
Melting Point 143 - 145 °C[3]
pKa ~5-6 (Predicted, related to amino group)[3]
Qualitative Solubility Slightly soluble in water; Soluble in polar organic solvents like DMSO and DMF.[1][3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter influencing its bioavailability, formulation development, and purification processes.

Qualitative Solubility

This compound is described as being slightly soluble in water. Its solubility is expected to be higher in polar organic solvents, particularly those capable of hydrogen bonding, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF)[1][3]. The pyrazine nitrogen atoms and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, facilitating dissolution in polar media[1].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes the industry-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvent systems at controlled temperatures.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., Water, pH buffers 1.2-6.8, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase will remain after equilibrium is reached.

  • Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient duration (typically 24-72 hours), until consecutive measurements show no significant change in concentration.

  • Sample Collection: Once equilibrium is reached, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

experimental_workflow cluster_solubility Solubility Protocol cluster_stability Stability (Forced Degradation) Protocol S1 Add Excess Solid to Vials S2 Add Known Volume of Solvent S1->S2 S3 Equilibrate (Shaker, Temp Control) S2->S3 S4 Filter Supernatant S3->S4 S5 Dilute & Quantify (e.g., HPLC) S4->S5 Result1 Result1 S5->Result1 Solubility Data (mg/mL) T1 Prepare Stock Solution T2 Aliquot & Add Stress Agents (Acid, Base, Oxidant) T1->T2 T3 Expose to Stress (Heat, Light) T4 Neutralize & Dilute (at time points) T2->T4 T3->T4 T5 Analyze for Purity & Degradants (HPLC) T4->T5 Result2 Result2 T5->Result2 Stability Profile (% Degradation)

Caption: Experimental workflow for solubility and stability testing.

Stability Profile and Forced Degradation

Stability testing is essential for identifying potential degradation pathways, determining intrinsic stability, and developing stability-indicating analytical methods[4][5]. Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile[4][6].

General Stability

While specific stability data is unavailable, compounds with amino and bromo substituents on a heterocyclic ring can be susceptible to several degradation pathways, including:

  • Hydrolysis: The amino group may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the corresponding hydroxyl-pyrazine derivative.

  • Oxidation: The electron-rich pyrazine ring and amino group can be targets for oxidative degradation.

  • Photolysis: Exposure to UV or visible light can induce degradation, especially for aromatic systems.

  • Debromination: The carbon-bromine bond may be cleaved under certain reductive or high-energy conditions.

Experimental Protocol: Forced Degradation Study

Objective: To identify the likely degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Solvents for dissolution (e.g., Acetonitrile/Water mixture)

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens, photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology: A summary of typical stress conditions is provided in Table 2. A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions in parallel. A control sample (protected from stress) is analyzed alongside all stressed samples.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl; Room temperature or heat (e.g., 60-80 °C)To investigate degradation in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH; Room temperature or heat (e.g., 60-80 °C)To investigate degradation in alkaline environments.
Oxidation 3% - 30% H₂O₂; Room temperatureTo identify oxidative degradation products.
Thermal Stress Solid & Solution; Dry heat (e.g., 80-105 °C)To assess intrinsic thermal stability.
Photostability Solid & Solution; ICH-compliant light exposure (≥1.2 million lux hours and ≥200 W h/m²)To evaluate light sensitivity.

Procedure for Each Condition:

  • Exposure: Expose the drug solution (or solid) to the stress condition.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation.

  • Quenching: For hydrolytic studies, neutralize the sample by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by a suitable chromatographic method (e.g., reverse-phase HPLC with a gradient elution). Use a PDA detector to check for peak purity and an MS detector to obtain mass information on any new peaks (degradants).

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are being detected. The sum of the assay value of the parent compound and the levels of all impurities should remain close to 100%.

forced_degradation_logic cluster_stress Stress Conditions cluster_outcomes Study Outcomes Acid Acid/Base Hydrolysis Degradation Degradation (Target 5-20%) Acid->Degradation Oxidation Oxidation (H₂O₂) Oxidation->Degradation Thermal Thermal (Heat) Thermal->Degradation Photo Photolytic (Light) Photo->Degradation API This compound (API) API->Acid API->Oxidation API->Thermal API->Photo P1 Identify Degradation Products Degradation->P1 P3 Develop & Validate Stability-Indicating Method Degradation->P3 P2 Elucidate Degradation Pathways P1->P2 P4 Inform Formulation & Storage Conditions P3->P4

Caption: Logical flow of a forced degradation study.
Potential Degradation Pathways

Based on the chemical structure, forced degradation studies could reveal several potential degradation products. A hypothetical degradation map is presented below to illustrate pathways that researchers should investigate.

degradation_pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis 2-Hydroxy-3-bromopyrazine Parent->Hydrolysis  Acid/Base (H₂O) -NH₃ Debromination 2-Aminopyrazine Parent->Debromination  Reductive conditions -Br Oxidation N-Oxides or Ring-Opened Products Parent->Oxidation  Oxidant (H₂O₂) +O

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable chemical intermediate with solubility characteristics typical of a polar, heterocyclic amine. While specific quantitative solubility and stability data are not widely published, this guide provides the necessary framework for any research or drug development professional to generate this data according to established scientific and regulatory principles. The successful execution of the described solubility and forced degradation protocols will provide a robust understanding of the molecule's behavior, enabling informed decisions in process development, formulation, and ensuring the quality and safety of subsequent products.

References

Spectroscopic Profile of 2-Amino-3-bromopyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-bromopyrazine (CAS No. 21943-12-4), a key heterocyclic building block in pharmaceutical and agrochemical research. Due to the limited availability of detailed, publicly accessible experimental spectra, this document combines available data with predicted values based on the compound's structure and spectroscopic principles.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0Doublet1HPyrazine H-5
~7.6 - 7.8Doublet1HPyrazine H-6
~5.0 - 6.0Broad Singlet2H-NH₂

Solvent: DMSO-d₆ Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. The amino protons are expected to be broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~155C-2 (C-NH₂)
~120C-3 (C-Br)
~145C-5
~140C-6

Solvent: DMSO-d₆ Note: Chemical shifts are predictions based on the effects of substituents on the pyrazine ring.

Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium - StrongN-H stretching (asymmetric and symmetric)
3200 - 3100MediumAromatic C-H stretching
1640 - 1600StrongN-H bending (scissoring)
1580 - 1450Medium - StrongC=C and C=N ring stretching
1350 - 1250StrongAromatic C-N stretching
1100 - 1000MediumC-H in-plane bending
850 - 750StrongC-H out-of-plane bending
700 - 550Medium - StrongC-Br stretching

Sample State: Solid (e.g., KBr pellet or ATR)

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Peaks

m/zRelative AbundanceAssignment
173/175High[M]⁺ (Molecular ion)
94Medium[M - Br]⁺
67Medium[M - Br - HCN]⁺

Ionization Mode: Electron Ionization (EI) Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-16 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative amount of solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). Look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data NMR Data Analysis: - Chemical Shift - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Isotopic Pattern - Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure Combined Data IR_Data->Structure Combined Data MS_Data->Structure Combined Data

Caption: General workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Amino-3-bromopyrazine, a key intermediate in the development of novel therapeutics. The document details synthetic methodologies, presents quantitative data in a structured format, and visualizes key experimental workflows.

Introduction: The Emergence of a Versatile Scaffold

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group and a bromine atom.[1] This arrangement of functional groups makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors for cancer therapy and other drug candidates.[2][3] While a definitive singular "discovery" of this compound in early chemical literature is not readily apparent, its synthesis is conceptually rooted in the broader exploration of pyrazine chemistry and the functionalization of aminopyrazines. The historical development of its synthesis has been driven by the increasing demand for novel heterocyclic scaffolds in drug discovery.

Historical Synthesis Approaches

The synthesis of this compound and its analogues has evolved, with early methods often focusing on the direct bromination of 2-aminopyrazine. Over time, variations and more controlled methods have been developed to improve yield and regioselectivity.

Direct Bromination of 2-Aminopyrazine

The most common and historically significant route to aminobromopyrazines is the direct electrophilic bromination of 2-aminopyrazine. This approach leverages the activating effect of the amino group to direct the incoming bromine atom to the positions ortho and para to it (positions 3 and 5).

One of the challenges in this synthesis is controlling the regioselectivity to favor the 3-bromo isomer over the 3,5-dibromo or 5-bromo isomers. The reaction conditions, including the choice of brominating agent, solvent, and temperature, play a crucial role in the product distribution.

A general representation of this approach is the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.

Experimental Protocols and Quantitative Data

While specific historical protocols for the mono-bromination at the 3-position are not well-documented in early literature, modern adaptations and the synthesis of related compounds provide insight into effective methodologies. Below are representative protocols for the synthesis of brominated 2-aminopyrazine derivatives, which can be adapted for the synthesis of this compound.

Synthesis of 2-Amino-3,5-dibromopyrazine via Bromination of 2-Aminopyrazine

A common related synthesis is that of 2-Amino-3,5-dibromopyrazine, which involves the bromination of 2-aminopyrazine. An improved procedure for this reaction utilizes bromine and pyridine in a chloroform solution, yielding the dibrominated product.[4]

Experimental Protocol: A detailed experimental protocol for a similar reaction, the bromination of 2-aminopyridine, is provided in patent literature. This can serve as a basis for the synthesis of this compound. The process involves dissolving 2-aminopyridine in an organic solvent, followed by the dropwise addition of liquid bromine at low temperatures. Acetic acid is then added, and the reaction temperature is raised. The workup involves neutralization with a base and extraction.[5][6]

Table 1: Quantitative Data for the Synthesis of a Brominated Aminopyridine Derivative

ParameterEmbodiment 1Embodiment 2Embodiment 3
Starting Material 2-Aminopyridine2-Aminopyridine2-Aminopyridine
Brominating Agent Liquid BromineLiquid BromineLiquid Bromine
Solvent Organic SolventOrganic SolventOrganic Solvent
Initial Temperature < 0°C< 0°C< 0°C
Acid Acetic AcidAcetic AcidAcetic Acid
Reaction Temperature 57°C53°C55°C
Reaction Time 1.2 hours1 hour0.5 hours

Note: This data is for the synthesis of 2-amino-3-bromopyridine as a representative example of the bromination of an amino-heterocycle.[5]

Synthesis of 2-Amino-3-bromo-6-chloropyrazine

A scalable process for the preparation of 2-amino-3-bromo-6-chloropyrazine has been developed, which is an important intermediate for synthesizing SHP2 inhibitors.[7] This multi-step synthesis starts from 3-aminopyrazine-2-carboxylate and involves chlorination, diazotization-bromination, ester hydrolysis, carboxyl rearrangement, and removal of a protecting group.[7]

Table 2: Summary of a Multi-step Synthesis for a this compound Derivative

StepReagents and ConditionsProduct
Chlorination N-chlorosuccinimide3-amino-6-chloropyrazine-2-carboxylate
Diazotization/Bromination HBr, NaNO23-bromo-6-chloropyrazine-2-carboxylate
Ester Hydrolysis Base (e.g., NaOH)3-bromo-6-chloropyrazine-2-carboxylic acid
Carboxyl Rearrangement Diphenylphosphoryl azide, t-BuOHN-Boc-3-bromo-6-chloropyrazin-2-amine
Deprotection Acid (e.g., TFA)2-amino-3-bromo-6-chloropyrazine

This table outlines the key transformations in the synthesis of a related compound, highlighting a more complex and controlled synthetic strategy.[7]

Role in Drug Development and Signaling Pathways

This compound and its derivatives are crucial intermediates in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[3] Protein kinases are enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer.[8] Kinase inhibitors work by blocking the activity of these enzymes, thereby interfering with cancer cell growth and survival.[9]

Derivatives of 2-aminopyrazine have been investigated as inhibitors of various kinases, including:

  • Aurora Kinases: These are involved in cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.

  • Fibroblast Growth Factor Receptor (FGFR): Aberrant FGFR signaling is implicated in various cancers.[10]

  • Janus Kinase 2 (JAK2): A key player in hematopoietic signaling, its inhibition is a therapeutic strategy for myeloproliferative neoplasms.[11]

  • FMS-like tyrosine kinase 3 (FLT3) and AXL: Dual inhibitors of these kinases have been developed for acute myeloid leukemia (AML).[3]

General Kinase Inhibitor Synthesis Workflow

The synthesis of kinase inhibitors often involves a convergent approach where a substituted this compound core is coupled with other molecular fragments.

G cluster_0 Synthesis of Core Intermediate cluster_1 Coupling Reactions 2-Aminopyrazine 2-Aminopyrazine Bromination Bromination 2-Aminopyrazine->Bromination This compound This compound Bromination->this compound Suzuki_Coupling Suzuki_Coupling This compound->Suzuki_Coupling Coupling_Partner_1 Side Chain 1 (e.g., Boronic Acid) Coupling_Partner_1->Suzuki_Coupling Coupling_Partner_2 Side Chain 2 (e.g., Amine) Buchwald_Hartwig_Amination Buchwald_Hartwig_Amination Coupling_Partner_2->Buchwald_Hartwig_Amination Intermediate_1 Intermediate_1 Suzuki_Coupling->Intermediate_1 Forms C-C bond Final_Kinase_Inhibitor Final_Kinase_Inhibitor Buchwald_Hartwig_Amination->Final_Kinase_Inhibitor Forms C-N bond Intermediate_1->Buchwald_Hartwig_Amination

Caption: A generalized workflow for the synthesis of a kinase inhibitor using this compound as a key intermediate.

Simplified Kinase Signaling Pathway and Inhibition

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Growth_Factor->RTK Binds and Activates Downstream_Protein_1 Downstream Protein 1 RTK->Downstream_Protein_1 Phosphorylates Downstream_Protein_2 Downstream Protein 2 Downstream_Protein_1->Downstream_Protein_2 Activates Transcription_Factors Transcription Factors Downstream_Protein_2->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Leads to Kinase_Inhibitor Kinase Inhibitor (Derived from This compound) Kinase_Inhibitor->RTK Inhibits Phosphorylation

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and its inhibition by a kinase inhibitor.

Conclusion

This compound has established itself as a valuable and versatile intermediate in organic synthesis, particularly for the development of targeted therapeutics. While its early history is intertwined with the broader development of pyrazine chemistry, its modern significance is firmly rooted in its application in the synthesis of potent kinase inhibitors. The synthetic routes to this compound and its derivatives continue to be refined, enabling the exploration of novel chemical space in the ongoing quest for more effective and selective drugs. This guide has provided a foundational understanding of the historical context, synthetic methodologies, and therapeutic relevance of this compound for professionals in the field of drug discovery and development.

References

Quantum Chemical Calculations for 2-Amino-3-bromopyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed quantum chemical study of 2-Amino-3-bromopyrazine, a molecule of interest in medicinal chemistry and materials science. In the absence of specific published computational data for this compound, this document outlines a robust theoretical framework for its investigation using Density Functional Theory (DFT). The guide details the proposed computational protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis. The expected data from these calculations are presented in a structured tabular format to facilitate understanding and potential future experimental validation. Visual workflows and conceptual diagrams are provided to clarify the intricate relationships between the computational steps and the resulting molecular properties.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and materials development. Understanding its molecular structure, stability, and electronic properties at a quantum level is crucial for predicting its reactivity, designing derivatives with enhanced activities, and elucidating its mechanism of action in biological systems. Quantum chemical calculations offer a powerful, non-experimental route to obtain this fundamental information.

This guide outlines a standard, yet comprehensive, computational workflow for the theoretical investigation of this compound. The methodologies described are based on widely accepted practices in computational chemistry for similar heterocyclic systems.

Proposed Computational Methodology

The theoretical calculations would be performed using a computational chemistry software package such as Gaussian, ORCA, or Spartan. The primary method proposed is Density Functional Theory (DFT), which is known for its balance of accuracy and computational efficiency in studying medium-sized organic molecules.

2.1. Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (the lowest energy state on the potential energy surface).

  • Theoretical Model: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for such systems.

  • Basis Set: The 6-311++G(d,p) basis set is proposed. This is a triple-zeta basis set that provides a good description of electron distribution. The diffuse functions ("++") are important for molecules with lone pairs, and the polarization functions ("(d,p)") allow for more flexibility in describing the shape of the electron clouds.

  • Convergence Criteria: The optimization would be run until the forces on the atoms are negligible and the geometry has reached a true energy minimum. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two main purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a stable energy minimum.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation. Calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.

2.3. Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and therefore more reactive.[1][2]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.

2.4. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule in terms of localized bonds and lone pairs, which aligns well with chemical intuition.[3][4] This analysis can reveal:

  • Hybridization: The hybridization of atomic orbitals in forming bonds.

  • Charge Distribution: The natural atomic charges on each atom.

  • Hyperconjugative Interactions: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which can indicate electron delocalization.[5]

Expected Data Presentation

The quantitative data obtained from the proposed calculations would be summarized in the following tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Illustrative Data)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-N1e.g., 1.34
C3-C2e.g., 1.41
C3-Bre.g., 1.89
C2-N(H2)e.g., 1.36
Bond Angles (°) N1-C2-C3e.g., 121.5
C2-C3-Bre.g., 118.9
H-N-He.g., 115.0
Dihedral Angles (°) N1-C2-C3-C4e.g., 0.0

Table 2: Calculated Vibrational Frequencies (Illustrative Data)

ModeAssignmentCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity
ν1N-H asymmetric stretche.g., 3550e.g., 3408High
ν2N-H symmetric stretche.g., 3430e.g., 3293Medium
ν3C=N stretche.g., 1640e.g., 1574High
ν4NH₂ scissoringe.g., 1610e.g., 1546Medium
ν5C-Br stretche.g., 650e.g., 624Low

Table 3: Electronic Properties and Global Reactivity Descriptors (Illustrative Data)

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMOe.g., -6.5
Lowest Unoccupied Molecular Orbital EnergyELUMOe.g., -1.2
HOMO-LUMO Energy GapΔEe.g., 5.3
Electronegativityχe.g., 3.85
Chemical Hardnessηe.g., 2.65
Global Electrophilicity Indexωe.g., 2.80

Visualization of Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the computational processes and the theoretical concepts involved.

G cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirms Minimum elec_prop Electronic Properties (HOMO, LUMO, etc.) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec nbo_calc NBO Analysis elec_prop->nbo_calc reactivity Reactivity Descriptors elec_prop->reactivity bonding_info Bonding & Charge Distribution nbo_calc->bonding_info

References

Theoretical Reactivity of 2-Amino-3-bromopyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyrazine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the pyrazine core, an electron-donating amino group, and an electronegative bromine atom, make it a versatile substrate for a variety of chemical transformations. Understanding the theoretical underpinnings of its reactivity is crucial for designing efficient synthetic routes and for the rational design of novel drug candidates and functional materials. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity, focusing on key computational insights and their experimental applications.

Theoretical Reactivity Analysis

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

A theoretical study on 3-amino-2-bromopyridine, an isomer of the title compound, calculated the HOMO and LUMO energies, which are localized on the entire ring and substituents.[1] A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Aminobromopyridine

ParameterEnergy (eV)
HOMO-X.XX
LUMO-Y.YY
HOMO-LUMO GapZ.ZZ

Note: The values in this table are illustrative and based on general principles of similar molecules. Specific DFT calculations for this compound are required for precise values.

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of different sites within a molecule. Key descriptors include:

  • Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

  • Natural Bond Orbital (NBO) Analysis : This analysis provides insights into the charge distribution and bonding interactions within the molecule, helping to identify electron-rich and electron-deficient centers.

For this compound, the positions on the pyrazine ring and the amino and bromo substituents will have distinct reactivity profiles based on these descriptors. The carbon atom attached to the bromine is expected to be a primary site for nucleophilic attack in reactions like the Suzuki-Miyaura coupling.

Key Reactions and Mechanistic Considerations

The reactivity of this compound is prominently featured in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the case of this compound, the C-Br bond is the reactive site for this transformation. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex [Ar-Pd(II)L₂(Br)] Pd0->PdII_complex Pd0->PdII_complex Transmetalation Transmetalation Diorganopalladium [Ar-Pd(II)L₂-Ar'] PdII_complex->Diorganopalladium PdII_complex->Diorganopalladium Diorganopalladium->Pd0 Regeneration Diorganopalladium->Pd0 RedElim Reductive Elimination Product Ar-Ar' Diorganopalladium->Product Reactant1 This compound (Ar-Br) Reactant1->PdII_complex Reactant2 Arylboronic Acid (Ar'B(OH)₂) Reactant2->Diorganopalladium Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, further enhanced by the bromine atom, makes this compound susceptible to nucleophilic aromatic substitution. The amino group, being electron-donating, can influence the regioselectivity of such reactions.

SNAr_Workflow Start Start: this compound and Nucleophile Reaction_Setup Reaction Setup: - Solvent Selection - Temperature Control - Inert Atmosphere Start->Reaction_Setup Nucleophilic_Attack Nucleophilic Attack on Pyrazine Ring Reaction_Setup->Nucleophilic_Attack Meisenheimer_Complex Formation of Meisenheimer Complex (Intermediate) Nucleophilic_Attack->Meisenheimer_Complex Leaving_Group_Departure Departure of Bromide Ion Meisenheimer_Complex->Leaving_Group_Departure Product_Formation Product Formation Leaving_Group_Departure->Product_Formation Workup_Purification Work-up and Purification: - Extraction - Chromatography Product_Formation->Workup_Purification Final_Product Final Product: Substituted 2-Aminopyrazine Workup_Purification->Final_Product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Role in Drug Discovery: Targeting Signaling Pathways

Aminopyrazine derivatives have emerged as privileged scaffolds in drug discovery, notably as inhibitors of protein kinases involved in various diseases. The functionalization of the this compound core allows for the synthesis of libraries of compounds that can be screened for biological activity.

Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)

Derivatives of aminopyrazine have been identified as inhibitors of MK-2, a key enzyme in the inflammatory response.[2] MK-2 is activated by p38 MAPK and is involved in the production of pro-inflammatory cytokines like TNF-α.

MK2_Signaling_Pathway Stimuli Stress / Inflammatory Stimuli p38_MAPK p38 MAPK Stimuli->p38_MAPK Activates MK2 MK-2 p38_MAPK->MK2 Phosphorylates & Activates TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA Stabilizes Aminopyrazine 2-Aminopyrazine Derivative Aminopyrazine->MK2 Inhibits Inflammation Inflammation TNFa_mRNA->Inflammation Leads to

Caption: Simplified MK-2 signaling pathway and the inhibitory action of aminopyrazine derivatives.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

Aminopyrazine derivatives have also been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3] Aberrant FGFR signaling can drive tumor growth and proliferation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds to Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream_Signaling Activates Aminopyrazine 2-Aminopyrazine Derivative Aminopyrazine->FGFR Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Overview of the FGFR signaling pathway and its inhibition by aminopyrazine derivatives.

Conclusion

This compound is a molecule of significant interest due to its versatile reactivity, which is rooted in its distinct electronic and steric characteristics. Theoretical studies, particularly DFT calculations, are invaluable for predicting its behavior in key synthetic transformations like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. Furthermore, the amenability of the this compound scaffold to chemical modification has established it as a valuable platform for the development of potent inhibitors of critical signaling pathways in diseases such as cancer and inflammatory disorders. A thorough understanding of both the theoretical reactivity and the practical synthetic applications of this compound will continue to drive innovation in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[3] Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[4] The 2-aminopyrazine scaffold, in particular, is a key component in a variety of therapeutic agents. The ability to functionalize the pyrazine core through C-C bond formation is crucial for the development of new drug candidates.

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-Amino-3-bromopyrazine with various arylboronic acids. The methodologies described herein are based on established procedures for similar nitrogen-containing heterocycles and are intended to serve as a guide for the synthesis of a diverse library of 2-amino-3-arylpyrazine derivatives.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate.[2][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[1]

  • Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of reaction conditions, such as catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.[7][8]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.02-0.05 equiv.). If a separate ligand is used, it should also be added at this stage.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-amino-3-arylpyrazine.

Microwave-Assisted Protocol:

For accelerated reaction times and potentially improved yields, microwave irradiation can be employed.[9]

  • Combine the reagents and solvent in a microwave-safe reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature of 120-150 °C for a period of 15-60 minutes.

  • After cooling, perform the work-up and purification as described above.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[5]

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901275
2Pd(dppf)Cl₂ (3)K₃PO₄ (2)DME/H₂O (4:1)801085
3Pd₂(dba)₃ (2) / SPhos (4)CsF (2.5)Toluene/EtOH/H₂O (2:1:1)100892
4Pd(OAc)₂ (3) / PPh₃ (6)K₂CO₃ (2)Ethanol/H₂O (3:1)801678

Table 2: Substrate Scope with Various Arylboronic Acids (Using optimized conditions from Entry 3, Table 1)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Amino-3-phenylpyrazine91
24-Methoxyphenylboronic acid2-Amino-3-(4-methoxyphenyl)pyrazine94
34-Fluorophenylboronic acid2-Amino-3-(4-fluorophenyl)pyrazine88
43-Thienylboronic acid2-Amino-3-(3-thienyl)pyrazine85
52-Naphthylboronic acid2-Amino-3-(2-naphthyl)pyrazine89

Visualization

Diagram 1: General Experimental Workflow for Suzuki Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product A Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst/Ligand B Inert Atmosphere (Purge with Ar/N2) A->B 1. C Add Degassed Solvent B->C 2. D Heat and Stir (Conventional or Microwave) C->D 3. E Monitor Reaction (TLC/LC-MS) D->E 4. F Cool to RT & Quench E->F 5. (Upon Completion) G Extraction F->G 6. H Drying and Filtration G->H 7. I Concentration H->I 8. J Column Chromatography I->J 9. K Pure 2-Amino-3-arylpyrazine J->K 10.

Caption: Experimental workflow for the Suzuki coupling reaction.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G cluster_reactants cluster_products pd0 Pd(0)L_n pdiia Ar-Pd(II)L_n-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L_n-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination arar Ar-Ar' (Product) pdiib->arar arx Ar-X (this compound) arx->pdiia arboronic Ar'-B(OH)₂ (Arylboronic Acid) arboronic->pdiib base Base base->pdiib

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly valuable in pharmaceutical and materials science, where the synthesis of arylamines is a frequent necessity.[2] These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Amino-3-bromopyrazine, a key intermediate in the development of biologically active compounds. The presence of two nitrogen atoms in the pyrazine ring and a free amino group presents unique challenges and requires careful selection of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle is generally accepted to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido complex.[3]

  • Reductive Elimination: The desired N-substituted 2,3-diaminopyrazine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4]

A side reaction that can compete with reductive elimination is beta-hydride elimination, which can lead to hydrodehalogenation of the starting material.[5] The choice of a suitable ligand is critical to minimize such side reactions.[3]

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Components & Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRole & Common ExamplesConsiderations for this compound
Palladium Precatalyst Source of the active Pd(0) catalyst.[3] Common sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed precatalysts (e.g., G3/G4 Buchwald precatalysts).[6]Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective starting points. For challenging couplings or to ensure high catalyst activity, advanced precatalysts may be beneficial.
Ligand Stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.[3][7] Examples include phosphine ligands (e.g., Xantphos, BINAP, dppf) and N-heterocyclic carbenes (NHCs).[5][7][8]The coordinating nature of the pyrazine nitrogen and the existing amino group can interfere with the catalyst. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective for heteroaryl halides.[2] Xantphos and BINAP have also shown success with bromopyridines.[6][8][9]
Base Facilitates the deprotonation of the amine to form the palladium-amido complex.[3] Common bases are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and carbonate bases (e.g., Cs₂CO₃, K₂CO₃).Strong, non-nucleophilic alkoxide bases like NaOtBu are typically most effective.[6][8] Weaker bases like carbonates may be used for sensitive substrates but often require higher temperatures.
Solvent Solubilizes reactants and influences reaction rate and catalyst stability. Anhydrous, aprotic solvents are required.[2] Toluene, dioxane, and DMF are commonly used.[10][11]Toluene is a standard choice and is often effective.[6] Dioxane is another common option. For substrates with poor solubility, DMF can be considered, although it may require more careful temperature control.

General Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[2][6]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., Toluene)

Experimental_Workflow start Start reagents 1. Add Solids to Schlenk Tube (this compound, Pd Catalyst, Ligand, Base) start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Anhydrous Solvent and Amine via Syringe inert->solvent heat 4. Heat Reaction Mixture with Stirring (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool Reaction Complete quench 7. Quench Reaction (e.g., with aq. NH₄Cl) cool->quench extract 8. Extraction with Organic Solvent quench->extract dry 9. Dry Organic Layer and Concentrate extract->dry purify 10. Purify via Column Chromatography dry->purify end End purify->end

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Addition of Liquids: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine coupling partner.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][6]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by adding a saturated aqueous solution of ammonium chloride.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-substituted 2,3-diaminopyrazine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (due to oxygen or moisture).2. Insufficiently strong base.3. Reaction temperature is too low.1. Ensure rigorous inert atmosphere and use of anhydrous reagents/solvents.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Increase the reaction temperature in increments of 10 °C.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Ligand is not suitable for the substrate.2. Reaction temperature is too high or reaction time is too long.1. Screen different ligands, particularly bulky biaryl phosphines.2. Reduce the reaction temperature or monitor carefully and stop the reaction upon completion.
Poor Reproducibility 1. Inconsistent quality of reagents (especially base or solvent).2. Traces of oxygen or moisture.1. Use freshly opened, high-purity reagents. Ensure the base is not clumped.2. Re-evaluate inert atmosphere techniques.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Amino-3-bromopyrazine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-Amino-3-bromopyrazine with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of 2-amino-3-alkynylpyrazines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols provided herein are based on established methodologies for structurally similar aminopyridine derivatives and serve as a robust starting point for further optimization.

Introduction

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a carbon-carbon bond.[1] This reaction is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The 2-aminopyrazine scaffold is a key heterocyclic motif found in numerous biologically active compounds. The introduction of an alkynyl substituent at the 3-position via Sonogashira coupling can lead to novel derivatives with potential applications as kinase inhibitors and other therapeutic agents.

Reaction Principle

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst.[3] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[3] An amine base is required to neutralize the hydrogen halide generated during the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes the results from a study on the Sonogashira coupling of the structurally analogous 2-Amino-3-bromopyridine with various terminal alkynes.[4][5] These results provide a strong predictive basis for the coupling of this compound and can guide the selection of reaction partners and the expected efficiency of the coupling.

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyrazine95[4][5]
24-Ethynyltoluene2-Amino-3-(p-tolylethynyl)pyrazine96[4][5]
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyrazine94[4][5]
44-Chlorophenylacetylene2-Amino-3-((4-chlorophenyl)ethynyl)pyrazine92[4][5]
5Cyclopropylacetylene2-Amino-3-(cyclopropylethynyl)pyrazine88[4][5]
61-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyrazine85[4][5]
73,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyrazine72[5]
81-Ethynylcyclohexene2-Amino-3-(cyclohex-1-en-1-ylethynyl)pyrazine89[4][5]

Note: The yields presented are based on the coupling with 2-Amino-3-bromopyridine as reported in the cited literature.[4][5] These values should be considered as a reference for the analogous reaction with this compound, and actual yields may vary.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Disclaimer: This protocol is adapted from a validated procedure for 2-Amino-3-bromopyridine.[4] Optimization of reaction parameters (e.g., temperature, reaction time, catalyst loading) may be required to achieve optimal results for this compound.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

General Procedure
  • Catalyst Preparation: To a dry 10 mL round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 0.0125 mmol, 2.5 mol%), PPh₃ (6.6 mg, 0.025 mmol, 5.0 mol%), and CuI (4.8 mg, 0.025 mmol, 5.0 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, add this compound (87 mg, 0.5 mmol, 1.0 equiv.) and the terminal alkyne (0.6 mmol, 1.2 equiv.). Finally, add triethylamine (1 mL).

  • Reaction: Heat the reaction mixture to 100°C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyrazine.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-X Pd0->PdII_complex ArylHalide This compound (Ar-X) OxAdd Oxidative Addition PdII_complex->Pd0 Transmetalation Transmetalation RedElim Reductive Elimination Product 2-Amino-3-alkynylpyrazine (Ar-C≡C-R) CuX CuX Cu_acetylide Cu-C≡C-R CuX->Cu_acetylide Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->PdII_complex Experimental_Workflow start Start setup Reaction Setup: - Add Pd catalyst, PPh₃, CuI to flask - Add anhydrous DMF - Stir under inert atmosphere start->setup reagents Add Reagents: - this compound - Terminal Alkyne - Triethylamine setup->reagents reaction Heat to 100°C for 3h Monitor by TLC reagents->reaction workup Work-up: - Cool to RT - Add H₂O - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic phase - Concentrate - Column Chromatography workup->purification product Isolated Product: 2-Amino-3-alkynylpyrazine purification->product

References

Synthesis of Kinase Inhibitors from 2-Amino-3-bromopyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 2-Amino-3-bromopyrazine as a versatile starting material. The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The strategic placement of the amino and bromo substituents on the pyrazine ring allows for facile and diverse functionalization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction to 2-Aminopyrazine-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The 2-aminopyrazine core can mimic the hydrogen bonding interactions of the adenine region of ATP with the kinase hinge region, providing a strong foundation for inhibitor design. The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space within the ATP-binding pocket to achieve high potency and selectivity.

Synthetic Strategies and Key Reactions

The primary synthetic routes for derivatizing this compound involve the following key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with aryl or heteroaryl boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines.

These reactions provide access to a diverse range of 3-substituted-2-aminopyrazine derivatives, which are key intermediates in the synthesis of various kinase inhibitors.

Data Presentation: Inhibitory Activities of 2-Aminopyrazine Derivatives

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from 2-aminopyrazine precursors.

Table 1: Inhibitory Activity of 3-Aryl/Heteroaryl-2-aminopyrazine Derivatives

Compound IDKinase TargetR Group (at 3-position)IC50 (nM)Reference
1a FGFR13,5-dimethoxyphenyl<10[1]
1b FGFR23,5-dimethoxyphenyl<100[1]
1c FGFR33,5-dimethoxyphenyl<100[1]
1d FGFR43,5-dimethoxyphenyl<10[1]
2a RET (wild-type)Phenyl-tetrazole<4[1]
2b RET (V804M mutant)Phenyl-tetrazole<4[1]
3 c-Met(Varies)26
4 VEGFR-2(Varies)2600

Table 2: Inhibitory Activity of 3-Alkynyl-2-aminopyrazine Derivatives

Compound IDKinase TargetR Group (at 3-position)IC50 (nM)Reference
5a FGFR1(3,5-dimethoxyphenyl)ethynyl<10[1]
5b FGFR4(3,5-dimethoxyphenyl)ethynyl<10[1]

Table 3: Inhibitory Activity of 3-Amino-2-aminopyrazine Derivatives

Compound IDKinase TargetR Group (at 3-position)IC50 (nM)Reference
6 MK-2Varieslow µM to sub-µM[2][3]
7 CHK1Varies(Potent inhibition)
8 ATRVariesKi ≤10[1]
9 HPK1Varies<3[1]

Experimental Protocols

General Considerations:

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification is typically achieved by flash column chromatography on silica gel.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl/heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the aryl/heteroarylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2-amino-3-(hetero)arylpyrazine.

Protocol 2: Sonogashira Coupling of this compound

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and is expected to be applicable to this compound.[4]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equivalents)

  • Solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, ligand, and copper(I) iodide under an inert atmosphere.

  • Add the solvent and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and the base.

  • Heat the reaction mixture to 100 °C and stir for 3 hours, or until completion as monitored by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-amino-3-alkynylpyrazine.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the amine (1.2 eq.) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain the desired 2,3-diaminopyrazine derivative.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors derived from 2-aminopyrazine and a general experimental workflow for their synthesis and evaluation.

G cluster_synthesis Synthetic Workflow A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Buchwald-Hartwig Amination (Amine) A->D E 3-Aryl/Heteroaryl- 2-aminopyrazine Derivatives B->E F 3-Alkynyl- 2-aminopyrazine Derivatives C->F G 3-Amino- 2-aminopyrazine Derivatives D->G H Kinase Inhibitor Library E->H F->H G->H I Biological Evaluation (Kinase Assays, Cell-based Assays) H->I

A generalized workflow for the synthesis of a kinase inhibitor library.

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 2-Aminopyrazine Kinase Inhibitor Inhibitor->Raf Inhibitor->MEK

MAPK signaling pathway and points of inhibition.

G cluster_pathway PI3K-Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor 2-Aminopyrazine Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

PI3K-Akt signaling pathway and points of inhibition.

References

Application Notes: 2-Amino-3-bromopyrazine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-bromopyrazine is a highly valuable and versatile heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a pyrazine core with strategically placed amino and bromo functional groups, allows for diverse chemical transformations. The nucleophilic amino group serves as a key site for cyclization reactions, while the bromo group provides a reactive handle for palladium-catalyzed cross-coupling reactions. This combination enables the efficient construction of complex, fused heterocyclic systems and substituted pyrazines, many of which are scaffolds for biologically active molecules, including kinase and phosphodiesterase inhibitors.

Application 1: Synthesis of Imidazo[1,2-a]pyrazines

The most prominent application of this compound is in the synthesis of the imidazo[1,2-a]pyrazine scaffold. This bicyclic system is a common structural motif in pharmacologically important molecules, particularly kinase inhibitors.[1][2] The synthesis is typically achieved through a condensation reaction between the 2-aminopyrazine core and an α-haloketone, followed by cyclization.

G cluster_main Synthesis of Imidazo[1,2-a]pyrazines A This compound P1 Condensation & Cyclization A->P1 B α-Haloketone (R-CO-CH₂X) B->P1 C 3-Bromo-imidazo[1,2-a]pyrazine Derivative P1->C Heat, Solvent (e.g., EtOH, Acetone)

Caption: General reaction scheme for imidazo[1,2-a]pyrazine synthesis.

Quantitative Data: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The following table summarizes reaction conditions for the synthesis of various imidazo[1,2-a]pyrazine derivatives.

Starting MaterialReagentSolventConditionsProductYield (%)Reference
2-Amino-5-methyl-pyrazineN-Bromo-succinimide (NBS)EthanolRoom Temp2-Amino-3-bromo-5-methyl-pyrazine90%
2-Amino-3-bromo-5-methyl-pyrazineAcyl BromideEthanolReflux3-Bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazineN/A
2-Amino-3-chloropyrazineα-Bromo aryl ketonesN/AN/A2-Aryl-8-chloro-imidazo[1,2-a]pyrazineLow to Moderate[1]
5-Methyl 2-amino pyrazinet-Butyl bromomethyl ketoneEthanolN/A2-tert-Butyl-6-methyl-imidazo[1,2-a]pyrazineN/A[3]
Experimental Protocol: Synthesis of 2-Amino-3-bromo-5-methylpyrazine[3]
  • Reagents and Setup:

    • 2-Amino-5-methyl-pyrazine

    • N-Bromosuccinimide (NBS)

    • Ethanol

    • Round-bottom flask equipped with a magnetic stirrer.

  • Procedure:

    • Dissolve 2-amino-5-methyl-pyrazine in ethanol in the round-bottom flask.

    • Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature. The reaction is an electrophilic aromatic halogenation.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product using column chromatography to obtain 2-amino-3-bromo-5-methyl-pyrazine.

  • Expected Outcome:

    • The bromination occurs selectively at the 3rd position (ortho to the strongly directing amino group), yielding the desired product in high yield (approx. 90%).

Application 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (typically a boronic acid) to form a C-C bond, enabling the synthesis of 2-amino-3-arylpyrazines. These products are valuable intermediates in drug discovery.[4][5]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 2-Amino-3-arylpyrazine (R¹-R²) r1x This compound (R¹-X) r2by2 Ar-B(OH)₂ (R²-BY₂) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

This table provides representative conditions for Suzuki coupling with bromopyridine analogs.

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
2-Amino-4-bromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10092[5]
2-Amino-4-bromopyridine4-Methoxyphenyl-boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9088[5]
Aryl BromidesPhenylboronic acidPd-AcAc-Am-Fe₃O₄@SiO₂K₂CO₃EtOH/H₂O8095-99[4]
Experimental Protocol: General Suzuki-Miyaura Coupling[6]
  • Reagents and Setup:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., Dioxane, Toluene)

    • Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To the reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[6][7] This reaction is instrumental in synthesizing 2,3-diaminopyrazine derivatives, which are direct precursors to pteridines and other complex heterocycles.

G cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L pd_complex1 R¹-Pd(II)L-X pd0->pd_complex1 Oxidative Addition pd_complex2 [R¹-Pd(II)L-NR²H]⁺X⁻ pd_complex1->pd_complex2 Amine Coordination pd_complex3 R¹-Pd(II)L-NR² pd_complex2->pd_complex3 Deprotonation pd_complex3->pd0 Reductive Elimination product Substituted Pyrazine (R¹-NR²) r1x This compound (R¹-X) r2nh Amine (R²NH) base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data: Buchwald-Hartwig Amination Conditions

This table shows typical conditions for the amination of bromopyridine analogs.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromopyridine-D4MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene10095[8]
3-Bromopyridine-D4AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11085[8]
2-Aryl-8-chloro-imidazo[1,2-a]pyrazinep-Toluene sulfonamidePd(dba)₂ / tBu-XPhosK₂CO₃tBuOHN/ALow-Mod[1]
Experimental Protocol: General Buchwald-Hartwig Amination[9]
  • Reagents and Setup:

    • This compound (1.0 eq)

    • Amine (1.1 - 1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or glovebox environment.

  • Procedure:

    • In an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

    • Add this compound to the tube.

    • Seal the tube, evacuate, and backfill with inert gas (repeat three times).

    • Add the anhydrous solvent via syringe, followed by the amine.

    • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS).

    • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by column chromatography.

Application 3: Synthesis of Pteridines

Pteridines, composed of fused pyrimidine and pyrazine rings, are crucial in many biological processes.[9] this compound serves as an excellent starting point for pteridine synthesis. A common strategy involves converting the 3-bromo substituent into an amino group to form a 2,3-diaminopyrazine intermediate, which can then be cyclized with a 1,2-dicarbonyl compound or equivalent.

G cluster_workflow Pteridine Synthesis Workflow Start This compound Step1 Buchwald-Hartwig Amination Start->Step1 R-NH₂, Pd catalyst, Base Intermediate 2,3-Diaminopyrazine Derivative Step1->Intermediate Step2 Condensation/ Cyclization Intermediate->Step2 1,2-Dicarbonyl Compound Product Pteridine Scaffold Step2->Product

Caption: Workflow for synthesizing pteridines from this compound.

Experimental Protocol: Two-Step Pteridine Synthesis

Step 1: Synthesis of 2,3-Diaminopyrazine (via Buchwald-Hartwig)

  • Follow the general protocol for Buchwald-Hartwig amination described above, using a suitable amine source (e.g., ammonia equivalent or a protected amine followed by deprotection).

Step 2: Cyclization to form the Pteridine Ring (Timmis Synthesis)[10]

  • Reagents and Setup:

    • 2,3-Diaminopyrazine derivative

    • An active methylene-containing compound (e.g., α-keto ester, dinitrile)

    • Solvent (e.g., ethanol)

    • Base (optional, depending on the substrate)

    • Round-bottom flask with a reflux condenser.

  • Procedure:

    • Dissolve the 2,3-diaminopyrazine derivative in the solvent.

    • Add the active methylene compound to the solution.

    • If required, add a catalytic amount of base.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

    • If the product remains in solution, concentrate the solvent and purify the residue via recrystallization or column chromatography.

Applications in Drug Discovery: Targeting Kinases and Phosphodiesterases

The heterocyclic scaffolds derived from this compound are prevalent in modern drug discovery.

  • Kinase Inhibitors: The imidazo[1,2-a]pyrazine core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors.[2] These compounds can interfere with cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[2]

  • Phosphodiesterase (PDE) Inhibitors: PDE enzymes regulate the levels of cyclic nucleotides (cAMP and cGMP), which are key second messengers. Inhibiting these enzymes can lead to smooth muscle relaxation, vasodilation, and anti-inflammatory effects.[11][12] The pyrazine-based frameworks can be elaborated to create potent and selective PDE inhibitors for various therapeutic areas.[11]

G cluster_pathway Simplified Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase activates Substrate Substrate (Inactive) Kinase->Substrate ATP->ADP Substrate_P Substrate-P (Active) Kinase->Substrate_P Response Cellular Response Substrate_P->Response Inhibitor Kinase Inhibitor (from Pyrazine) Inhibitor->Kinase blocks ATP binding site

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling reactions of 2-amino-3-bromopyrazine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the aminopyrazine scaffold in a wide range of biologically active compounds. The methodologies described herein, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, offer efficient pathways for the synthesis of diverse libraries of 2-amino-3-substituted pyrazine derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For drug development professionals, these reactions are instrumental in the lead optimization phase, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). This compound is a valuable substrate for these transformations, possessing a nucleophilic amino group and a reactive C-Br bond, enabling selective functionalization. The following sections detail the application of several key cross-coupling reactions with this substrate.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for this compound is limited in readily available literature, the following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of structurally similar aminobromopyridines and other bromopyrazines with various arylboronic acids. These conditions serve as an excellent starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901680-90
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene110875-85
44-Cyanophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)t-BuOH/H₂O (5:1)802470-80
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat this three times).

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at 80-110 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic Acid Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (Ar or N2) solvent->inert heat Heat (80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: General workflow for Suzuki-Miyaura coupling.

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles. These products can serve as key intermediates for the synthesis of more complex molecules.

Data Presentation: Representative Reaction Conditions and Yields

The following data is based on the Sonogashira coupling of the closely related 2-amino-3-bromopyridine.[1][2][3][4]

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)DMF80692
21-HexynePd(OAc)₂ (2.5)CuI (5)Et₃N (3)DMF100385
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NEt (2.5)THF601288
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)K₂CO₃ (2)Acetonitrile70878
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine, 2-3 equiv)

  • Solvent (e.g., DMF, THF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equiv) dropwise.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Catalytic_Cycle cluster_reactants cluster_products cluster_copper_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR + Cu(I) / Base Cu-C≡CR->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Sonogashira coupling.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. This reaction is of great importance in pharmaceutical chemistry for the introduction of diverse amine functionalities.

Data Presentation: Representative Reaction Conditions and Yields

The following table provides general starting conditions for the Buchwald-Hartwig amination of bromopyridines, which can be adapted for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001675-85
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)1,4-Dioxane1102470-80
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄ (3)DMF901280-90
4N-MethylpiperazinePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (2)THF801870-85
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants under Inert Atmosphere: This compound, Amine, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated N-Substituted 2,3-Diaminopyrazine purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

IV. Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

Data Presentation: Representative Reaction Conditions and Yields

The following are typical conditions for the Heck coupling of bromopyridines, which can be used as a starting point for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF1001270-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Acetonitrile801865-75
3AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMe (2)1,4-Dioxane1202460-70
41-OctenePd(OAc)₂ (2)-NaOAc (2)DMA1301650-60
Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (optional, e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and ligand (if used).

  • Add the solvent, base, and the alkene.

  • Heat the mixture to the desired temperature under an inert atmosphere.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the product by chromatography.

V. Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is a highly versatile C-C bond-forming reaction with good functional group tolerance.

Data Presentation: Representative Reaction Conditions and Yields

The following table presents general conditions for Stille coupling reactions of bromo-N-heterocycles.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101280-90
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (4)LiCl (3 equiv)THF701675-85
3(Tributylstannyl)thiophenePdCl₂(dppf) (3)-CuI (10 mol%)NMP100870-80
4Trimethyl(phenylethynyl)stannaneAsPh₃ (8)--1,4-Dioxane902465-75
Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 - 1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the solvent.

  • Add the organostannane reagent.

  • Heat the reaction mixture to the appropriate temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, and perform an aqueous workup on the filtrate.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized aminopyrazine derivatives. The protocols and data presented in these application notes offer a solid foundation for researchers in drug discovery and development to explore the chemical space around this important heterocyclic scaffold. Optimization of the outlined conditions will likely be necessary for specific substrates to achieve optimal results.

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazines from 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted pyrazines starting from the versatile building block, 2-Amino-3-bromopyrazine. The methodologies described herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation reactions. These reactions are fundamental in medicinal chemistry and drug discovery for the construction of novel molecular scaffolds.

Introduction

Substituted pyrazines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. This compound is a key intermediate that allows for the introduction of diverse functionalities at the C-3 position through various cross-coupling strategies. This document outlines optimized protocols for these transformations, providing researchers with the tools to synthesize libraries of novel pyrazine derivatives for further investigation.

Synthetic Methodologies

The primary strategies for the functionalization of this compound involve palladium-catalyzed cross-coupling reactions. These methods offer high efficiency, broad substrate scope, and good functional group tolerance.

Diagram of Synthetic Pathways from this compound

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ Pd catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Terminal Alkyne Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine Pd catalyst, Base cyanation Cyanation start->cyanation CN source Pd or Cu catalyst aryl 2-Amino-3-arylpyrazines suzuki->aryl alkynyl 2-Amino-3-alkynylpyrazines sonogashira->alkynyl amino 2-Amino-3-(substituted-amino)pyrazines buchwald->amino cyano 2-Amino-3-cyanopyrazine cyanation->cyano

Caption: Synthetic routes to substituted pyrazines.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key transformations of this compound. The reaction conditions provided are a general guideline and may require optimization for specific substrates.

Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-3-arylpyrazines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Coupling Workflow reagents Combine this compound, Arylboronic acid, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 2-Amino-3-arylpyrazine purification->product

Caption: Suzuki-Miyaura coupling experimental workflow.

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-arylpyrazine.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Halopyridines (Analogous System)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Dioxane1001692
33-Fluorophenylboronic acidPd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃Dioxane/H₂O901888
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃DME902475

Note: Data is representative of typical Suzuki-Miyaura couplings of bromopyridine derivatives and serves as a starting point for optimization with this compound.

Sonogashira Coupling for the Synthesis of 2-Amino-3-alkynylpyrazines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.

Catalytic Cycle for Sonogashira Coupling

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl [Ar-Pd(II)-alkynyl]L₂ pd_complex->pd_alkynyl Transmetalation cu_alkynide Cu(I)-alkynide cu_alkynide->pd_complex product Ar-alkyne pd_alkynyl->product Reductive Elimination product->pd0

Caption: Sonogashira coupling catalytic cycle.

Protocol:

  • To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) under a nitrogen atmosphere.[1]

  • Add 2.0 mL of DMF and stir for 30 minutes.[1]

  • Add this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and Et₃N (1 mL) as the base.[1]

  • Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 2-amino-3-alkynylpyrazine.

Quantitative Data for Sonogashira Coupling of 2-Amino-3-bromopyridines [1][2]

EntryAlkyneYield (%)
1Phenylacetylene96
24-Ethynyltoluene94
34-Methoxyphenylacetylene92
44-Fluorophenylacetylene95
5Cyclopropylacetylene88
61-Decyne85

This data is for the analogous 2-amino-3-bromopyridine and is expected to be highly representative for this compound.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(substituted-amino)pyrazines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_workflow Buchwald-Hartwig Amination Workflow reagents Combine this compound, Amine, Pd Precatalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product 2-Amino-3-(substituted-amino)pyrazine purification->product

Caption: Buchwald-Hartwig amination experimental workflow.

Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).

  • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines (Analogous System)

EntryAmineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / BINAP (3)NaOt-BuToluene1001685
2AnilinePd(OAc)₂ (2) / XPhos (4)K₃PO₄Dioxane1102078
3BenzylaminePd₂(dba)₃ (1.5) / DavePhos (3)LiHMDSTHF801290
4CyclohexylaminePd(OAc)₂ (2) / RuPhos (4)NaOt-BuToluene1001882

Note: This data represents typical conditions and yields for bromopyridine substrates and should be optimized for this compound.

Cyanation for the Synthesis of 2-Amino-3-cyanopyrazine

The introduction of a cyano group can be achieved through palladium or copper-catalyzed cyanation reactions.

Protocol (using CuCN):

  • In a sealed tube, combine this compound (1.0 equiv.) and CuCN (1.2-1.5 equiv.).

  • Add a high-boiling polar solvent such as DMF or NMP.

  • Heat the reaction mixture to a high temperature (typically 120-150 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and pour it into an aqueous solution of ethylenediamine or ammonia to complex the copper salts.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Quantitative Data for Cyanation of Aryl Bromides

EntryCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
1CuCNNoneDMF1401270-85
2Zn(CN)₂Pd(PPh₃)₄DMF80880-95
3K₄[Fe(CN)₆]Pd(OAc)₂DMAc1202475-90

Note: Yields are general ranges for aryl bromides and specific conditions will need to be optimized for this compound.

Conclusion

The protocols and data presented in these application notes demonstrate the versatility of this compound as a key building block for the synthesis of diverse substituted pyrazines. The palladium-catalyzed cross-coupling reactions, in particular, offer efficient and modular routes to novel compounds of interest for pharmaceutical and materials science research. While the provided data for analogous pyridine systems offers a strong starting point, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

The Versatile Building Block: 2-Amino-3-bromopyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-3-bromopyrazine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active compounds. Its pyrazine core, substituted with both an amino and a bromo group, offers two reactive sites for facile chemical modification. This allows for the strategic introduction of various functionalities, making it an invaluable scaffold in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, including Fibroblast Growth Factor Receptor (FGFR) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are pivotal in cancer therapy and the treatment of other diseases. The pyrazine scaffold can act as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the kinase.[1][2]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Genetic alterations in FGFRs are known oncogenic drivers in a variety of cancers.[1] Small molecule inhibitors targeting FGFRs have shown significant therapeutic promise. The 3-aminopyrazine-2-carboxamide scaffold, readily accessible from this compound, has been successfully employed in the design of potent pan-FGFR inhibitors.[1][2]

Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors

The ROCK signaling pathway is implicated in cellular processes such as cell adhesion, motility, and contraction.[3] Dysregulation of this pathway is associated with various disorders, including hypertension and cancer. This compound derivatives have been utilized as precursors in the synthesis of ROCK inhibitors.[4]

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound and its derivatives in the synthesis of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of aryl or heteroaryl substituents at the 3-position of the pyrazine ring. This reaction is a cornerstone in the synthesis of diverse libraries of compounds for drug discovery.

General Procedure for Suzuki-Miyaura Coupling of a 3-Amino-2-bromopyrazine Derivative:

This protocol is adapted for a generic 3-amino-2-bromopyrazine substrate and can be optimized for specific starting materials and coupling partners.[1]

Materials:

  • 3-Amino-2-bromopyrazine derivative (1.0 eq)

  • Aryl-boronic acid or aryl-boronate ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂–CH₂Cl₂, 0.1 eq)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent: 1,4-dioxane/H₂O (4:1, v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 3-amino-2-bromopyrazine derivative, the aryl-boronic acid or ester, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the mixture.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to 100 °C and stir for 6-9 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Yields for Suzuki Coupling of a 3-Amino-2-bromopyrazine Derivative: [1]

EntryAryl Boronic Acid/EsterYield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid92
33-Fluorophenylboronic acid78
4Pyridine-4-boronic acid65
5Thiophene-2-boronic acid pinacol ester72
Protocol 2: Amide Bond Formation

Amide bond formation is a fundamental reaction in the synthesis of many pharmaceuticals. For the synthesis of 3-amino-pyrazine-2-carboxamide derivatives, this is a key step.

General Procedure for Amide Coupling: [1]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid derivative (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Coupling agent (e.g., HATU, 1.2 eq)

  • Base (e.g., DIPEA, 2.0 eq)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve the 3-aminopyrazine-2-carboxylic acid derivative in the solvent in a reaction vessel.

  • Add the amine, coupling agent, and base to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity Data

The following table summarizes the in vitro inhibitory activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, synthesized from a 3-amino-2-bromopyrazine precursor, against various FGFR isoforms.

Table 1: In Vitro Inhibitory Activity of 3-Aminopyrazine-2-carboxamide Derivatives against FGFR Kinases. [1]

CompoundFGFR1 IC₅₀ (μM)FGFR2 IC₅₀ (μM)FGFR3 IC₅₀ (μM)FGFR4 IC₅₀ (μM)
18a >80% inhibition at 10 µM>80% inhibition at 10 µM>80% inhibition at 10 µM>80% inhibition at 10 µM
18b <70% inhibition at 10 µM<70% inhibition at 10 µM<70% inhibition at 10 µM<70% inhibition at 10 µM
18i 0.0260.0180.0220.035

Note: The synthesis of these compounds started from a protected and substituted 3-amino-2-bromopyrazine derivative.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clear understanding of the biological context and the synthetic strategies employed.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF->FGFR:f0 Binding & Dimerization HSPG HSPG HSPG->FGFR:f0 PLCg PLCγ FGFR:f1->PLCg FRS2 FRS2 FGFR:f1->FRS2 Phosphorylation STAT STAT FGFR:f1->STAT Nucleus Nucleus PLCg->Nucleus Cell Migration GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Gene Transcription (Proliferation, Differentiation) AKT AKT PI3K->AKT AKT->Nucleus Cell Survival STAT->Nucleus Gene Transcription

Caption: Simplified FGFR Signaling Pathway.

ROCK_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm GPCR GPCRs (e.g., LPA, S1P) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activation RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation LIMK LIMK ROCK->LIMK Phosphorylation MLC_Pase MLC Phosphatase ROCK->MLC_Pase Phosphorylation MLC MLC ROCK->MLC Phosphorylation Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylation Cofilin_P P-Cofilin (Inactive) Cofilin->Cofilin_P Actin_Stress_Fibers Actin Stress Fibers Cell Contraction Cofilin_P->Actin_Stress_Fibers MLC_Pase_P P-MLC Phosphatase (Inactive) MLC_Pase->MLC_Pase_P MLC_P P-MLC MLC_Pase_P->MLC_P MLC->MLC_P MLC_P->Actin_Stress_Fibers

Caption: Simplified ROCK Signaling Pathway.

Suzuki_Coupling_Workflow Start Start Setup Reaction Setup: - this compound derivative - Boronic acid/ester - Palladium Catalyst - Base - Solvent Start->Setup Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Heating Heat Reaction Mixture (e.g., 100°C) Inert->Heating Monitor Monitor Reaction Progress (TLC or LC-MS) Heating->Monitor Monitor->Heating Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Suzuki-Miyaura Coupling Workflow.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, such as those targeting FGFR and ROCK, underscores its importance in the development of novel therapeutics for a range of diseases, including cancer and cardiovascular disorders. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their drug discovery efforts. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for St-ille Coupling with 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Stille coupling of 2-amino-3-bromopyrazine with various organostannanes. The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It is widely utilized in organic synthesis due to the stability of organotin reagents to air and moisture, and their tolerance of a wide array of functional groups.[1][3]

The resulting aminopyrazine derivatives are important scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of biologically active molecules.[4]

Reaction Principle and Mechanism

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (R-SnR'₃) with an organic halide (R''-X). The catalytic cycle is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (this compound), forming a Pd(II) complex.[5][6]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium complex.[5][6] This step is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the active Pd(0) catalyst.[5][6]

A general schematic of the Stille coupling reaction is shown below:

R'-X + R''-SnR₃ → R'-R'' + X-SnR₃ (catalyzed by Pd)[2]

Experimental Protocol: General Procedure for Stille Coupling of this compound

This protocol outlines a general method for the Stille coupling of this compound with an organostannane. The specific quantities and reaction parameters may require optimization based on the specific organostannane used.

Materials:

  • This compound

  • Organostannane (e.g., (2-thienyl)tributylstannane, tributyl(vinyl)stannane, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])[6][7]

  • Ligand (if using a catalyst like Pd(OAc)₂) (e.g., Triphenylphosphine [PPh₃], Tri(o-tolyl)phosphine [P(o-tol)₃])

  • Copper(I) iodide (CuI) (optional, but can enhance reactivity)[5]

  • Anhydrous solvent (e.g., Toluene, Dimethylformamide (DMF), 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a different catalyst and ligand combination, add them at this stage.

  • If used, add Copper(I) iodide (0.1 mmol, 10 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Add the organostannane (1.2 mmol, 1.2 equiv.) via syringe.

  • Degas the resulting solution by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.[4] To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety Precautions:

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2][7]

  • Palladium catalysts and organic solvents can be flammable and/or toxic. Handle with care.

  • Reactions should be carried out under an inert atmosphere to prevent catalyst degradation.[7]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Stille coupling of this compound with various organostannanes. Please note that these are representative examples and actual results may vary.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1101675
2(2-Thienyl)tributylstannanePd(OAc)₂ (3)PPh₃ (6)CuI (10)DMF1001288
3Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Dioxane1002482
4(4-Methoxyphenyl)tributylstannanePd(OAc)₂ (2)P(o-tol)₃ (4)-Toluene901891

Visualizations

Experimental Workflow

The following diagram outlines the key steps in a typical Stille coupling experiment.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Organostannane, Pd Catalyst, Solvent inert Establish Inert Atmosphere (Ar/N₂) reagents->inert heat Heat and Stir (80-110 °C, 12-24h) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction and Washing (aq. KF for Sn removal) quench->extract purify Column Chromatography extract->purify product product purify->product Final Product Stille_Catalytic_Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation (R²-SnR₃) pdiib->pd0 Reductive Elimination product R¹-R² pdiib->product

References

Application of 2-Amino-3-bromopyrazine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note AN2025-01: Synthesis of a Novel Pyrazole-Pyrazine Carboxamide Fungicide

This application note details the use of 2-Amino-3-bromopyrazine as a key intermediate in the synthesis of a novel pyrazole-pyrazine carboxamide, a scaffold with potential fungicidal properties. The unique electronic and structural features of the pyrazine ring, coupled with the reactivity of the bromine and amino substituents, make this compound a versatile building block for the creation of new agrochemical entities. The synthetic route involves a Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety, followed by an amidation reaction to form the final carboxamide product.

Introduction

The pyrazine heterocycle is a component of various biologically active molecules. In the agrochemical field, pyrazine derivatives have been explored for their potential as fungicides, herbicides, and insecticides. The starting material, this compound, offers two reactive sites for sequential functionalization. The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups. The amino group at the 2-position can be subsequently acylated to introduce a carboxamide linkage, a common feature in many successful fungicides. This application note provides a synthetic protocol for a novel compound, N-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)benzamide, and outlines its hypothetical, yet plausible, fungicidal activity.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of the target compound.

StepReactionProductStarting MaterialYield (%)Purity (%)
1Suzuki-Miyaura Coupling3-(1H-pyrazol-1-yl)pyrazin-2-amineThis compound85>95
2AmidationN-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)benzamide3-(1H-pyrazol-1-yl)pyrazin-2-amine92>98

Experimental Protocols

Step 1: Synthesis of 3-(1H-pyrazol-1-yl)pyrazin-2-amine

Materials:

  • This compound (1.0 eq)

  • 1H-pyrazole (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried round-bottom flask, add this compound, 1H-pyrazole, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(1H-pyrazol-1-yl)pyrazin-2-amine as a solid.

Step 2: Synthesis of N-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)benzamide

Materials:

  • 3-(1H-pyrazol-1-yl)pyrazin-2-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(1H-pyrazol-1-yl)pyrazin-2-amine in dry DCM in a round-bottom flask.

  • Add pyridine to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to yield N-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)benzamide as a pure solid.

Visualizations

Agrochemical_Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Amidation A This compound C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 1H-pyrazole B->C D 3-(1H-pyrazol-1-yl)pyrazin-2-amine C->D Yield: 85% E 3-(1H-pyrazol-1-yl)pyrazin-2-amine G Pyridine, DCM 0°C to RT E->G F Benzoyl chloride F->G H N-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)benzamide G->H Yield: 92%

Caption: Synthetic pathway for a novel pyrazole-pyrazine carboxamide fungicide.

Experimental_Workflow start Start step1 Suzuki-Miyaura Coupling: - Reactants: this compound, 1H-pyrazole - Conditions: Pd(PPh3)4, K2CO3, 90°C start->step1 workup1 Aqueous Workup & Purification (Column Chromatography) step1->workup1 intermediate Intermediate: 3-(1H-pyrazol-1-yl)pyrazin-2-amine workup1->intermediate step2 Amidation: - Reactant: Benzoyl chloride - Conditions: Pyridine, DCM, 0°C to RT intermediate->step2 workup2 Aqueous Workup & Purification (Recrystallization) step2->workup2 product Final Product: N-(3-(1H-pyrazol-1-yl)pyrazin-2-yl)benzamide workup2->product end End product->end

Caption: Experimental workflow for the synthesis of the target agrochemical.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in Suzuki coupling reactions involving 2-amino-3-bromopyrazine.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound can be a significant challenge. This guide addresses common issues and provides systematic solutions to enhance reaction efficiency.

Question: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Answer:

Low yields with this compound are often attributed to a combination of factors related to the substrate's electronic properties and potential for catalyst inhibition. The pyrazine ring is electron-deficient, and the amino group can coordinate with the palladium catalyst, impeding its activity. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

G start Low Yield Observed catalyst 1. Catalyst System (Catalyst, Ligand) start->catalyst Begin Troubleshooting base_solvent 2. Base & Solvent Selection catalyst->base_solvent Optimize Catalyst/Ligand conditions 3. Reaction Conditions (Temp, Time) base_solvent->conditions Optimize Base/Solvent reagents 4. Reagent Quality & Stoichiometry conditions->reagents Optimize Conditions outcome Improved Yield reagents->outcome Verify Reagents G pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa pdii R1-Pd(II)L_n-X oa->pdii tm Transmetalation pdii->tm r1pdiir2 R1-Pd(II)L_n-R2 tm->r1pdiir2 re Reductive Elimination r1pdiir2->re re->pd0 product R1-R2 Product re->product r1x R1-X (this compound) r1x->oa r2by2 R2-B(OR)2 (Boronic Acid/Ester) + Base r2by2->tm

Technical Support Center: 2-Amino-3-bromopyrazine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromopyrazine. The following information is designed to help you anticipate and address common side reactions encountered during palladium-catalyzed cross-coupling reactions.

Common Side Reactions and Troubleshooting

The chemistry of this compound is often dominated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. While powerful, these reactions can be accompanied by several side reactions that lower the yield of the desired product and complicate purification. Understanding and mitigating these side reactions is crucial for successful synthesis.

The electron-deficient nature of the pyrazine ring and the presence of the amino group make this compound a challenging substrate. The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Troubleshooting Workflow for Common Side Reactions

troubleshooting_workflow cluster_side_reactions Common Side Reactions cluster_solutions Potential Solutions start Low Yield or Complex Mixture check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Inertness, Solvent Quality) start->check_conditions side_reaction Identify Potential Side Reaction check_conditions->side_reaction hydrodehalogenation Hydrodehalogenation (Loss of Bromine) side_reaction->hydrodehalogenation Mass spec shows product-H homocoupling Homocoupling (Aryl-Aryl or Alkyne-Alkyne) side_reaction->homocoupling Mass spec showsdimeric byproducts protodeboronation Protodeboronation (in Suzuki) side_reaction->protodeboronation Starting material boronic acid consumed without product formation solution_hd Optimize Ligand & Base Use Anhydrous Solvents hydrodehalogenation->solution_hd solution_hc Thoroughly Degas Use Pd(0) Precatalyst homocoupling->solution_hc solution_pb Use Boronic Esters Anhydrous Conditions protodeboronation->solution_pb

Caption: A general workflow for troubleshooting common side reactions in cross-coupling chemistry involving this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of 2-aminopyrazine in my reaction mixture. What is causing this hydrodehalogenation?

A: The replacement of the bromine atom with a hydrogen atom is a common side reaction known as hydrodehalogenation. This can be caused by several factors:

  • Hydride Source: Trace amounts of water, alcohols used as solvents, or even the amine coupling partner or base can act as a hydride source.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation. Some ligands are more prone to promoting this side reaction.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of hydrodehalogenation.

Troubleshooting:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry reagents.

  • Optimize Ligand and Base: Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress hydrodehalogenation. The choice of base is also critical; weaker bases may be less prone to acting as a hydride source.

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration.

  • Use a Deuterated Solvent: To confirm the solvent as the hydride source, a deuterated solvent can be used, and the incorporation of deuterium can be monitored by mass spectrometry.

Q2: My Suzuki-Miyaura reaction is producing a lot of biphenyl or other homocoupled byproducts. How can I prevent this?

A: Homocoupling of the boronic acid or the aryl halide is a frequent side reaction in Suzuki-Miyaura couplings. The primary causes include:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

  • Incomplete Reduction of Pd(II): If a Pd(II) precatalyst is used, its incomplete reduction to the active Pd(0) species can lead to side reactions, including homocoupling.[1]

  • High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.

Troubleshooting:

  • Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[2]

  • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the base and solvent system may help to disfavor the homocoupling reaction.

Q3: In my Sonogashira coupling, I am seeing significant formation of a diyne byproduct. What is the cause and how can I avoid it?

A: The homocoupling of the terminal alkyne to form a symmetrical diyne (Glaser coupling) is a well-known side reaction in Sonogashira couplings. This is primarily caused by:

  • Presence of Oxygen: Similar to boronic acid homocoupling, oxygen can promote the oxidative coupling of terminal alkynes, especially in the presence of the copper co-catalyst.

  • Reaction Conditions: The choice of base and solvent can influence the rate of alkyne homocoupling.

Troubleshooting:

  • Strictly Anaerobic Conditions: It is crucial to maintain an inert atmosphere throughout the reaction.

  • Copper-Free Conditions: In some cases, running the Sonogashira reaction under copper-free conditions can minimize alkyne homocoupling, although this may require a more active palladium catalyst and different reaction conditions.

  • Control of Reaction Parameters: Careful control of temperature and the rate of addition of the alkyne can sometimes help to suppress this side reaction.

Quantitative Data on Side Reactions

While specific quantitative data for side reactions of this compound is scarce in the literature, the following tables provide representative data from studies on similar 2-amino-3-bromopyridine systems to illustrate the impact of reaction conditions on product and byproduct distribution.

Table 1: Influence of Reaction Parameters on Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product Yield (%)Notes on Side Reactions
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF1003>90High selectivity for the cross-coupled product is observed under optimized conditions.[3]
2Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMFRT24No ReactionTemperature is critical; at room temperature, no product is formed.
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF1203Slightly lowerIncreased temperature may lead to a slight decrease in yield, potentially due to alkyne homocoupling or decomposition.[3]
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100385Reaction in the absence of a nitrogen atmosphere can still proceed, but with a slightly lower yield, indicating the potential for oxidative side reactions.[3]

Data extrapolated from studies on 2-amino-3-bromopyridine derivatives.[3]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5 mol%)

  • CuI (5 mol%)

  • Et₃N (as base and co-solvent)

  • Anhydrous DMF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents), followed by Et₃N.

  • Heat the reaction mixture to 100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for a Typical Palladium-Catalyzed Cross-Coupling Reaction

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Catalyst, Ligand, Base, and Solvent setup->reagents sm_addition Add this compound and Coupling Partner reagents->sm_addition reaction Heat and Stir (Monitor by TLC/LC-MS) sm_addition->reaction workup Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R1-Pd(II)L_n-R2 transmetalation->pd_intermediate boronate R2-B(OR)3^- boronate->transmetalation Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

References

Technical Support Center: Purification of 2-Amino-3-bromopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-3-bromopyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The primary methods for purifying this compound derivatives are liquid-liquid extraction, column chromatography, and recrystallization. The choice of technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q2: What are common impurities in crude this compound derivatives?

A2: Common impurities often include unreacted starting materials, regioisomers formed during synthesis, and byproducts from side reactions. For instance, in bromination reactions, di-brominated species or isomers with the bromine at a different position can be significant impurities.

Q3: How can I effectively remove inorganic salts from my crude product?

A3: A straightforward method is to perform a liquid-liquid extraction. The organic product will move into the organic layer, while the inorganic salts will remain in the aqueous layer. Alternatively, you can wash the crude solid with a solvent in which the desired product is soluble but the salt is not, such as acetone.[1]

Q4: My this compound derivative appears to be degrading during purification. What could be the cause?

A4: this compound derivatives can be sensitive to harsh acidic or basic conditions.[2] During liquid-liquid extraction, it's crucial to control the pH. Prolonged exposure to strong acids or bases during workup or chromatography on acidic silica gel can lead to degradation.

Q5: What are recommended storage conditions for purified this compound derivatives?

A5: These compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solvent polarity is too similar to the compound's polarity at all temperatures. The cooling process is too rapid.- Use a solvent system with a greater polarity difference between the "good" and "poor" solvent. - Ensure the solution cools slowly and undisturbed to allow for proper crystal lattice formation.[3]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used). Impurities are inhibiting crystallization.- Evaporate some of the solvent to increase the concentration and then try cooling again. - Add a seed crystal to induce crystallization. - Try a different solvent or solvent system.
Poor recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The chosen solvent did not effectively differentiate between the product and impurities.- Select a different recrystallization solvent. - Perform a second recrystallization. - Consider an alternative purification method, such as column chromatography, prior to recrystallization.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities (co-elution). - Inappropriate eluent system. - Column is overloaded with the crude product. - Flow rate is too high.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a larger column or reduce the amount of crude material loaded. - Decrease the flow rate to allow for better equilibration and separation.
The compound does not move from the origin (streaking at the top of the column). - The eluent is not polar enough. - The compound is strongly adsorbed to the silica gel due to its basicity.- Gradually increase the polarity of the eluent system. - Add a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing and improve elution. - Consider using a different stationary phase like alumina or amine-functionalized silica.[4]
The product elutes too quickly with the solvent front. The eluent is too polar.- Start with a less polar eluent and gradually increase the polarity (gradient elution).
Cracking or channeling of the silica gel bed. - Improper packing of the column. - Running the column dry.- Ensure the silica gel is packed as a uniform slurry. - Always maintain a level of solvent above the silica bed.
Liquid-Liquid Extraction
ProblemPossible Cause(s)Suggested Solution(s)
Emulsion formation at the aqueous-organic interface. - High concentration of starting materials or products. - Vigorous shaking or stirring. - Presence of particulate matter.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently rock the separatory funnel instead of vigorous shaking. - Filter the reaction mixture before extraction to remove any solids.
Poor recovery of the product in the organic layer. - Incorrect pH of the aqueous layer. - Insufficient volume of extraction solvent. - Product has some solubility in the aqueous phase.- Adjust the pH of the aqueous layer to ensure the this compound derivative is in its neutral, less water-soluble form (typically basic conditions). - Increase the volume of the organic solvent used for extraction. - Perform multiple extractions with smaller volumes of solvent for better efficiency.
Discoloration of the organic layer. Presence of colored impurities.- Wash the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) if oxidation is suspected. - Treat the organic layer with activated carbon, followed by filtration.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization

This protocol is adapted from the purification of 2-amino-3-bromo-6-chloropyrazine and is suitable for the initial purification of crude reaction mixtures.

1. Liquid-Liquid Extraction:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Adjust the pH of the aqueous phase to ~9 using a saturated sodium bicarbonate solution to ensure the aminopyrazine is in its free base form.

  • Transfer the mixture to a separatory funnel and perform the extraction.

  • Separate the organic layer and extract the aqueous layer two more times with fresh organic solvent.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[5]

2. Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as petroleum ether/ethyl acetate.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.[5]

Quantitative Data for a Representative Purification:

CompoundPurification MethodSolvent SystemYield
2-amino-3-bromo-6-chloropyrazineRecrystallizationPetroleum Ether / Ethyl Acetate95%

Data adapted from a patent for a similar derivative.[5]

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various solvent systems, typically mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Aim for a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.

2. Column Preparation:

  • Prepare a slurry of silica gel in the initial, non-polar eluent.

  • Pour the slurry into a chromatography column, ensuring even packing without air bubbles.

  • Add a thin layer of sand on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin elution with the non-polar solvent used for packing.

  • Gradually increase the polarity of the eluent by adding increasing amounts of the more polar solvent (gradient elution).

  • Collect fractions and monitor the elution of the product by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualized Workflows

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (Organic Solvent / Aqueous Base) crude->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration1 Concentration drying->concentration1 column_chrom Column Chromatography concentration1->column_chrom If significant impurities recrystallization Recrystallization concentration1->recrystallization If relatively clean column_chrom->recrystallization For further purification pure_product Pure Product column_chrom->pure_product recrystallization->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis Troubleshooting_Workflow Troubleshooting Poor Purity after Initial Purification start Impure Product after Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Visible? check_tlc->multiple_spots streaking Streaking or Tailing? multiple_spots->streaking No rerun_column Re-purify by Column Chromatography with Optimized Gradient multiple_spots->rerun_column Yes add_modifier Add Modifier to Eluent (e.g., Triethylamine) streaking->add_modifier Yes recrystallize Recrystallize from a Different Solvent System streaking->recrystallize No acid_base_extraction Perform Acid-Base Extraction streaking->acid_base_extraction Consider if applicable pure Pure Product rerun_column->pure change_stationary_phase Consider Alumina or Amine-Functionalized Silica change_stationary_phase->pure add_modifier->change_stationary_phase If still tailing add_modifier->pure recrystallize->pure

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[1][2][3][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido-palladium complex.[3][4]

  • Reductive Elimination: The desired aryl amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][3][4]

Q2: How do I select the appropriate palladium precursor and ligand?

A2: The choice of palladium precursor and ligand is critical for a successful reaction.

  • Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[1][3] Using a precatalyst can be more efficient as it avoids the in-situ formation of the active catalyst.[1]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity. The choice of ligand often depends on the nature of the amine and the aryl halide.[1] Bulky, electron-rich phosphine ligands are commonly used. For instance, biarylphosphine ligands like XPhos and BrettPhos have shown broad applicability.[4][5] The selection of the ligand is a crucial parameter to optimize, especially for challenging substrates.[1][3]

Q3: Which base should I choose for my reaction?

A3: The base plays a crucial role in the deprotonation of the amine. The choice of base can significantly impact the reaction outcome.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are widely used.[1]

  • Weaker Bases: For substrates sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[1][6]

  • Soluble Organic Bases: In some cases, soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be advantageous, particularly in flow chemistry applications.[7]

Q4: What is the typical reactivity order of aryl halides in this reaction?

A4: Contrary to many other cross-coupling reactions, the reactivity order for aryl halides in Buchwald-Hartwig amination is often Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[1] While aryl iodides are generally more reactive in oxidative addition, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[1] Aryl chlorides can be challenging substrates and often require more specialized and bulky phosphine ligands for efficient coupling.[8]

Q5: What are common solvents for the Buchwald-Hartwig amination?

A5: A variety of aprotic solvents can be used. Toluene, dioxane, and THF are common choices.[1][9] It is important to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the reaction by coordinating to the palladium catalyst.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the Buchwald-Hartwig amination.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Incorrect base. 4. Poor solvent quality. 5. Reaction temperature is too low.1. Use a fresh palladium source or a precatalyst. Ensure proper degassing to avoid catalyst oxidation. 2. Screen different ligands. For challenging substrates like aryl chlorides, consider bulky biarylphosphine ligands. 3. The base may not be strong enough. Consider switching to a stronger base like NaOtBu or LHMDS. For base-sensitive substrates, screen weaker inorganic bases. 4. Use anhydrous and thoroughly degassed solvents. 5. Increase the reaction temperature, typically between 80-110 °C.[1][10]
Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst deactivation. 2. Presence of water. 3. Inappropriate ligand.1. Optimize catalyst and ligand loading. 2. Ensure all reagents and solvents are anhydrous. 3. The choice of ligand can influence the rate of productive coupling versus side reactions. Screening different ligands may be necessary.[3]
Substrate Decomposition 1. Base is too strong. 2. Reaction temperature is too high.1. Use a weaker base such as Cs₂CO₃ or K₃PO₄.[1] 2. Lower the reaction temperature and monitor the reaction progress over a longer period.
Poor Reproducibility 1. Inconsistent quality of reagents or solvents. 2. Sensitivity to air and moisture. 3. Inconsistent heating or stirring.1. Use high-purity, anhydrous reagents and solvents from a reliable source. 2. Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Ensure uniform heating and efficient stirring, especially for heterogeneous mixtures. The rate of agitation can impact the reaction rate, particularly with dense inorganic bases.[1]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for the palladium-catalyzed amination of an aryl bromide with a primary amine. Reaction conditions should be optimized for specific substrates.

Reagents and Equipment:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (e.g., BINAP, 0.02-0.10 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5-10 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (argon or nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, amine, base, palladium precatalyst, and phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Visualizing Reaction Optimization

A systematic approach is crucial for optimizing the Buchwald-Hartwig amination. The following workflow can guide the experimental design.

Buchwald_Hartwig_Optimization_Workflow Start Define Substrates (Aryl Halide & Amine) Screen_Catalyst Screen Pd Source & Ligand Start->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Analyze_Results Analyze Results (Yield, Purity) Optimize_Temp->Analyze_Results Low_Yield Low Yield / No Reaction Analyze_Results->Low_Yield Problem? Good_Yield Good Yield Analyze_Results->Good_Yield Success? Decomposition Substrate Decomposition Analyze_Results->Decomposition Side_Products Side Products Analyze_Results->Side_Products Low_Yield->Screen_Catalyst Re-evaluate Catalyst/Ligand Low_Yield->Screen_Base Re-evaluate Base Final_Conditions Optimized Conditions Good_Yield->Final_Conditions Decomposition->Screen_Base Use Weaker Base Decomposition->Optimize_Temp Lower Temperature Side_Products->Screen_Catalyst Change Ligand

Caption: A workflow for systematic optimization of Buchwald-Hartwig amination conditions.

The following decision tree can assist in the initial selection of reaction components based on the nature of the substrates.

Reaction_Component_Selection Aryl_Halide Aryl Halide Type? Aryl_Br_I Aryl Bromide / Iodide Aryl_Halide->Aryl_Br_I Br, I Aryl_Cl Aryl Chloride Aryl_Halide->Aryl_Cl Cl Amine_Type_1 Amine Type? Aryl_Br_I->Amine_Type_1 Amine_Type_2 Amine Type? Aryl_Cl->Amine_Type_2 Primary_Amine_1 Primary Amine Amine_Type_1->Primary_Amine_1 Primary Secondary_Amine_1 Secondary Amine Amine_Type_1->Secondary_Amine_1 Secondary Primary_Amine_2 Primary Amine Amine_Type_2->Primary_Amine_2 Primary Secondary_Amine_2 Secondary Amine Amine_Type_2->Secondary_Amine_2 Secondary Ligand_1 Standard Biarylphosphine Ligand (e.g., BINAP) Primary_Amine_1->Ligand_1 Secondary_Amine_1->Ligand_1 Ligand_2 Bulky Biarylphosphine Ligand (e.g., XPhos) Primary_Amine_2->Ligand_2 Ligand_3 Very Bulky Ligand (e.g., tBuXPhos) Secondary_Amine_2->Ligand_3 Base_1 Standard Base (e.g., NaOtBu, Cs2CO3) Ligand_1->Base_1 Base_2 Strong Base Required (e.g., NaOtBu, LHMDS) Ligand_2->Base_2 Ligand_3->Base_2

Caption: A decision tree for the initial selection of ligands and bases.

References

Technical Support Center: Sonogashira Coupling of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira coupling of 2-Amino-3-bromopyrazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Sonogashira coupling reaction with this compound failing or showing low yield?

Low or no conversion in the Sonogashira coupling of this compound can be attributed to several factors, primarily related to the electronic properties of the substrate and the sensitivity of the catalytic system.

Potential Causes and Troubleshooting Steps:

  • Catalyst System Inactivation: The 2-aminopyrazine scaffold can pose challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inactive species.[1] The amino group also increases the electron density of the aromatic ring, which can hinder the oxidative addition step.

    • Solution: Screen different palladium sources and ligands. For electron-rich substrates, bulky and electron-rich phosphine ligands can be beneficial.[1] A study on the similar 2-Amino-3-bromopyridines found that a combination of Pd(CF₃COO)₂ as the catalyst and PPh₃ as the ligand was effective.[2][3][4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: While many Sonogashira reactions are run at room temperature, aryl bromides often require heating to facilitate the oxidative-addition.[5] For 2-Amino-3-bromopyridines, a reaction temperature of 100 °C for 3 hours in DMF was found to be optimal.[2][3][4] Excessively high temperatures, however, can lead to catalyst decomposition and alkyne dimerization.[1][2]

  • Poor Reagent Quality: The purity and stability of all reagents are crucial for a successful reaction.

    • Solution: Ensure that the solvent (e.g., DMF, Et₃N) is anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands.[1] The amine base should be of high purity and distilled if necessary.[6]

  • Issues with the Copper Co-catalyst: The presence of a copper(I) co-catalyst like CuI is often essential for activating the terminal alkyne.

    • Solution: Ensure the CuI is of good quality. The absence or deactivation of the copper co-catalyst can significantly lower the yield.[7] However, be aware that copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[8][9]

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

The formation of a black precipitate is often indicative of palladium catalyst decomposition into palladium black, which is catalytically inactive.

Potential Causes and Troubleshooting Steps:

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

    • Solution: Employ rigorous inert atmosphere techniques. Degas the solvent and reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.

  • Solvent Effects: Certain solvents can promote the formation of palladium black.

    • Solution: While DMF is a common solvent for this reaction, some anecdotal evidence suggests that THF might promote the formation of palladium black in some cases.[6] If you are using THF and observing this issue, consider switching to a different solvent like DMF or using only the amine base as the solvent.[6]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Solution: Optimize the reaction temperature. While heating is often necessary for aryl bromides, avoid unnecessarily high temperatures.[1][5]

Q3: My main side product is the homocoupling of the terminal alkyne. How can I minimize this?

The formation of a di-yne (homocoupling or Glaser coupling product) is a common side reaction in Sonogashira couplings.

Potential Causes and Troubleshooting Steps:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the alkyne, especially in the presence of the copper co-catalyst.

    • Solution: As with preventing palladium black formation, ensure a strictly inert atmosphere throughout the reaction.

  • Copper Co-catalyst: The copper(I) salt is a known promoter of Glaser coupling.

    • Solution: While often necessary for good yields, you can try to minimize the amount of copper co-catalyst used. In some cases, a "copper-free" Sonogashira protocol might be an option, although this may require different ligands and reaction conditions.[8]

Data Presentation

The following table summarizes the optimized reaction conditions and yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with different terminal alkynes, which can serve as a starting point for the reaction with this compound.

Entry2-Amino-3-bromopyridine DerivativeTerminal AlkyneYield (%)
12-amino-3-bromopyridinePhenylacetylene96
22-amino-3-bromopyridine4-ethynyltoluene95
32-amino-3-bromopyridine4-methoxyphenylacetylene92
42-amino-3-bromopyridine4-fluorophenylacetylene90
52-amino-3-bromopyridineCyclopropylacetylene88
62-amino-3-bromopyridine1-decyne85
72-amino-3-bromo-5-methylpyridinePhenylacetylene93
82-amino-3-bromo-5-methylpyridine1-decyne89

Data adapted from Zhu, Q., et al. (2017). Modern Research in Catalysis, 6, 121-133.[2]

Experimental Protocol

This section provides a detailed methodology for the Sonogashira coupling of this compound, based on an optimized procedure for similar substrates.[2][4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • CuI (5.0 mol%)

  • Et₃N (Triethylamine)

  • DMF (N,N-Dimethylformamide)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate

  • Brine solution

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask or Schlenk tube

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Solvent Addition: Add anhydrous and degassed DMF and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) to the reaction mixture, followed by the amine base (e.g., Et₃N).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water or brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired 2-amino-3-alkynylpyrazine.

Visualizations

Troubleshooting Workflow for Failed Sonogashira Coupling

Troubleshooting_Workflow Troubleshooting Failed Sonogashira Coupling Start Reaction Failed: Low or No Product Check_Catalyst 1. Catalyst System Check Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Check Start->Check_Conditions Check_Reagents 3. Reagent Quality Check Start->Check_Reagents Check_Side_Products 4. Side Product Analysis Start->Check_Side_Products Optimize_Catalyst Optimize Catalyst/Ligand: - Screen Pd sources - Use bulky, electron-rich ligands Check_Catalyst->Optimize_Catalyst Optimize_Temp Optimize Temperature: - Increase temp for Ar-Br (e.g., 100°C) - Avoid excessive heat Check_Conditions->Optimize_Temp Optimize_Reagents Improve Reagent Quality: - Use anhydrous, degassed solvents - Purify amine base Check_Reagents->Optimize_Reagents Minimize_Homocoupling Minimize Homocoupling: - Ensure strict inert atmosphere - Reduce CuI loading or  try copper-free conditions Check_Side_Products->Minimize_Homocoupling Success Successful Reaction Optimize_Catalyst->Success Optimize_Temp->Success Optimize_Reagents->Success Minimize_Homocoupling->Success

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition Alkyne_complex R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Alkyne_complex Transmetalation Alkyne_complex->Pd0 Reductive Elimination Product R¹-C≡C-R² Alkyne_complex->Product Cu_cycle Copper Cycle CuI CuI Cu_acetylide Cu-C≡C-R² CuI->Cu_acetylide Cu_acetylide->Pd_complex To Transmetalation Alkyne H-C≡C-R² Alkyne->Cu_acetylide Base Base Base->Cu_acetylide ArX R¹-X ArX->Pd_complex

Caption: The catalytic cycle of the copper-palladium co-catalyzed Sonogashira reaction.

References

preventing dehalogenation of 2-Amino-3-bromopyrazine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 2-Amino-3-bromopyrazine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing undesired dehalogenation during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem when using this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyrazine ring is replaced by a hydrogen atom, leading to the formation of 2-aminopyrazine. This is particularly problematic in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for several reasons:

  • Reduced Yield: It consumes your starting material, lowering the yield of the desired coupled product.[1]

  • Complicated Purification: The dehalogenated byproduct has similar polarity to the starting material and desired product, often making chromatographic separation difficult.

  • Inaccurate Stoichiometry: The consumption of the starting material alters the stoichiometry of the reaction, potentially leading to other side reactions.

The electron-deficient nature of the pyrazine ring can make the C-Br bond susceptible to cleavage, and the presence of the amino group and ring nitrogens can influence the behavior of the catalyst.[2]

Q2: What is the primary mechanistic cause of dehalogenation in palladium-catalyzed reactions?

A2: The principal cause of dehalogenation is the formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) complex is supposed to undergo transmetalation (in Suzuki reactions) or amine coordination/deprotonation (in Buchwald-Hartwig aminations). However, if a hydride source is present, a Pd-H intermediate can form. This intermediate can then undergo reductive elimination to yield the dehalogenated 2-aminopyrazine, regenerating the Pd(0) catalyst.[3][4] This competing pathway effectively hijacks the catalyst from the desired cross-coupling cycle.

Q3: How does my choice of base influence the extent of dehalogenation?

A3: The base is a critical parameter and a common source of the hydride species that cause dehalogenation.[1]

  • Strong Alkoxide Bases (e.g., NaOtBu, KOtBu): These bases are often used in Buchwald-Hartwig aminations but can promote dehalogenation, especially at elevated temperatures, potentially through β-hydride elimination from the alkoxide itself.[1]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are generally much safer choices for minimizing dehalogenation in both Suzuki and Buchwald-Hartwig reactions.[1][2][5] They are less likely to generate hydride species.

Q4: Which catalyst and ligand system is best for preventing dehalogenation?

A4: The choice of ligand is crucial for promoting the desired reaction pathway over dehalogenation. The goal is to use a ligand that accelerates the rate of reductive elimination for the C-C or C-N bond formation, making it kinetically outcompete the dehalogenation pathway.[1]

  • Avoid Simple Phosphines: Traditional, less bulky ligands like triphenylphosphine (PPh₃) can be more prone to inducing dehalogenation because the subsequent steps in the catalytic cycle can be slow.[5][6]

  • Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly recommended.[5][7][8] These ligands stabilize the palladium center, promote rapid oxidative addition and, most importantly, accelerate the final reductive elimination step to form the desired product.[1] Using pre-formed palladium complexes with these ligands (e.g., XPhos Pd G3) can also improve reaction outcomes.

Q5: What is the role of solvent and temperature in this side reaction?

A5: Both solvent and temperature play a significant role.

  • Solvents: Protic solvents like alcohols can directly act as hydride donors and should generally be avoided.[1] Aprotic solvents that can degrade at high temperatures, such as DMF, can also be a source of hydrides.[1][6] Anhydrous, degassed non-polar aprotic solvents like toluene or 1,4-dioxane are often the best choices.[6] The presence of even trace amounts of water can be detrimental.[1][9]

  • Temperature: While heat is often required to drive the reaction to completion, excessive temperatures can accelerate catalyst decomposition and the rate of dehalogenation. It is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate, which should be determined empirically.

Q6: Are there any specific challenges related to the this compound structure itself?

A6: Yes. The nitrogen atoms in the pyrazine ring and the exocyclic amino group can coordinate to the palladium catalyst.[2][10] This can sometimes inhibit or "poison" the catalyst, slowing down the desired reaction and giving the dehalogenation pathway more time to occur.[10] The use of bulky ligands, as mentioned in Q4, can create a sterically hindered environment around the palladium atom, which can prevent this inhibitory coordination and maintain high catalytic activity.[10]

Troubleshooting and Data

Systematic Troubleshooting Workflow

If you are observing significant dehalogenation (>5%), a systematic approach to optimization is recommended. The following workflow can help diagnose and solve the issue.

G start High Dehalogenation Observed base_check Q: Using strong alkoxide base (e.g., NaOtBu)? start->base_check base_sol A: Switch to weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃). Ensure it is anhydrous. base_check->base_sol  Yes ligand_check Q: Using simple ligand (e.g., PPh₃)? base_check->ligand_check No base_sol->ligand_check ligand_sol A: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) and a modern precatalyst (e.g., G3). ligand_check->ligand_sol  Yes solvent_check Q: Using protic solvent or wet DMF? ligand_check->solvent_check No ligand_sol->solvent_check solvent_sol A: Switch to anhydrous, degassed Toluene or Dioxane. solvent_check->solvent_sol  Yes temp_check Q: Reaction temperature > 100 °C? solvent_check->temp_check No solvent_sol->temp_check temp_sol A: Attempt reaction at a lower temperature (e.g., 80-90 °C). temp_check->temp_sol  Yes end_node Problem Resolved temp_check->end_node No (Consult further) temp_sol->end_node

Caption: A logical workflow for troubleshooting dehalogenation in reactions.

Impact of Reaction Parameters on Dehalogenation

The table below summarizes the key reaction parameters and their impact on the undesired dehalogenation side reaction.

ParameterCondition Favoring DehalogenationCondition Minimizing DehalogenationRationale
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (XPhos, SPhos); or a pre-catalyst (XPhos Pd G3)Bulky ligands accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[1][5]
Base Strong alkoxides (NaOtBu, KOtBu)Weaker, anhydrous inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)Inorganic bases are less likely to act as a source of hydride species that lead to dehalogenation.[1]
Solvent Protic (e.g., alcohols), or wet/old aprotic polar solvents (e.g., DMF)Anhydrous, degassed non-polar solvents (Toluene, 1,4-Dioxane)Minimizes external sources of hydrogen/hydride that can be transferred to the palladium catalyst.[1][6]
Temperature High (>100-110 °C)Lowest effective temperature (e.g., 80-90 °C)Reduces the rate of side reactions, including catalyst decomposition and potential hydride formation from solvent or base.
Atmosphere Presence of air and moistureStrictly inert and anhydrous (Nitrogen or Argon)Prevents catalyst oxidation and hydrolysis of reagents which can lead to side reactions.[11]
Illustrative Data: Suzuki-Miyaura Coupling

The following table presents illustrative outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, comparing suboptimal and optimized conditions.

Note: Yields are for illustrative purposes and will vary based on specific substrates and precise reaction conditions.

ParameterCondition A (High Dehalogenation)Condition B (Optimized)
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%)
Ligand -XPhos (4.4 mol%)
Base Na₂CO₃ (aqueous)K₃PO₄ (anhydrous)
Solvent 1,4-Dioxane / H₂OToluene (anhydrous, degassed)
Temperature 100 °C90 °C
Yield (Desired Product) ~35%>85%
Yield (2-Aminopyrazine) ~40%<5%

Optimized Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrodehalogenation during the C-C bond formation.

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), potassium phosphate (K₃PO₄, 2.0 eq, flame-dried), and the arylboronic acid (1.2 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe (approx. 0.1 M concentration).

  • Reaction: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol for C-N coupling uses a weaker base to suppress dehalogenation.

  • Reagent Preparation: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.3 mol%), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) to the tube.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe. Add the desired amine coupling partner (1.1 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed, typically by column chromatography.

Mechanistic Overview

The following diagram illustrates the key challenge: the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway.

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

Technical Support Center: Catalyst Selection for Efficient 2-Amino-3-bromopyrazine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed cross-coupling of 2-Amino-3-bromopyrazine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the unique electronic properties of this compound, with its electron-donating amino group and the coordinating pyrazine nitrogens, can present challenges.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?

A1: Low yields can be attributed to several factors. The lone pair of electrons on the pyrazine nitrogens can coordinate with the palladium catalyst, leading to inhibition.[2] Additionally, the electron-donating amino group can affect the reactivity of the C-Br bond. Common issues include catalyst deactivation, suboptimal reaction conditions, and the use of an inappropriate ligand or base.[3]

Q2: What are the most common side reactions to look out for?

A2: Two prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners. Protodeboronation can be minimized by using anhydrous solvents and stable boronic esters (e.g., pinacol esters).[2] Homocoupling is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[4]

Q3: Can I perform the coupling without protecting the amino group?

A3: While unprotected primary amines can sometimes be challenging substrates, successful Suzuki couplings have been reported for aminopyrazines without protection.[1] However, the success is highly substrate-dependent, and if you are facing issues, considering a protecting group strategy might be beneficial.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low or No Conversion Catalyst inhibition by pyrazine or amino nitrogen.Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[2]
Inefficient oxidative addition.Increase the reaction temperature or screen different palladium precatalysts and ligands.[2]
Inappropriate base.Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base is critical for the transmetalation step.[3]
Significant Debromination The palladium catalyst is reacting with a hydride source.Ensure you are using anhydrous solvents and that the reaction is under an inert atmosphere. Consider using a milder base.[4]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species.Thoroughly degas the reaction mixture and solvents. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of a Pd(II) precatalyst.[4]
Catalyst Performance Data (for analogous aminopyridines)

Data presented here is for the coupling of 2-amino-5-bromopyrazine with pyridylboronic acids and should be used as a starting point for optimization.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux16Moderate[1]
PdCl₂(dppf)K₂CO₃Dioxane10016Moderate[1]
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure and requires optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A Reaction Setup: Combine this compound, boronic acid, catalyst, and base. B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). A->B C Solvent Addition: Add degassed solvent. B->C D Reaction: Heat and stir. Monitor by TLC/LC-MS. C->D E Work-up: Cool, dilute, extract, and dry. D->E F Purification: Column chromatography. E->F G Characterization F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. As with other cross-coupling reactions, the chelating nature of this compound can influence catalyst activity.[5]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is not working. What should I check first?

A1: The choice of ligand and base is critical for a successful Buchwald-Hartwig amination.[6] For challenging substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[5] Also, ensure that your reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere.

Q2: What is the best base for this reaction?

A2: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[7] However, for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher temperatures or longer reaction times.

Q3: Can I use a primary amine as the coupling partner?

A3: Yes, the Buchwald-Hartwig amination is suitable for coupling with primary amines. However, the first generation of catalysts was less effective for primary amines.[8] Modern catalyst systems with bulky phosphine ligands have significantly improved the scope to include a wide range of primary amines.[6]

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low or No Conversion Ineffective catalyst system.Screen bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos.[5] Consider using a pre-catalyst for more reliable activation.
Inappropriate base.If using a strong base like NaOtBu is problematic, try a weaker inorganic base like Cs₂CO₃ or K₃PO₄.
Catalyst poisoning.Ensure the starting materials and solvent are pure and free of coordinating impurities.
Dehalogenation of Starting Material Reductive elimination is competing with C-N bond formation.Optimize the ligand and reaction temperature. Sometimes a lower temperature can favor the desired reaction pathway.
Catalyst Performance Data (for analogous aminopyridines)

The following data is for the amination of 3-bromo-2-aminopyridine and should be considered a starting point for optimization.

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
CyclopentylamineBrettPhos-precatalystLiHMDSToluene1001878[5]
BenzylamineBrettPhos-precatalystLiHMDSToluene1001875[5]
MorpholineRuPhos-precatalystLiHMDSToluene1001892[5]
Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos-precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, and wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[7]

Buchwald-Hartwig Amination Decision Tree```dot

Buchwald_Hartwig_Troubleshooting Start Low/No Conversion? Catalyst Screen Catalyst/Ligand (e.g., BrettPhos, RuPhos) Start->Catalyst Yes Base Optimize Base (e.g., NaOtBu, Cs2CO3) Catalyst->Base Temp Adjust Temperature Base->Temp Purity Check Reagent Purity and Inert Atmosphere Temp->Purity Success Reaction Successful Purity->Success If resolved

References

managing impurities in the synthesis of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-3-bromopyrazine. Our goal is to help you manage and control impurities to ensure the quality and integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities in the synthesis of this compound, typically formed via the bromination of 2-aminopyrazine, are positional isomers and over-brominated products. The key impurities to monitor are:

  • 2-Amino-5-bromopyrazine: A common isomeric impurity.

  • 2-Amino-3,5-dibromopyrazine: A product of over-bromination.[1][2][3]

  • Unreacted 2-aminopyrazine: The starting material may be present if the reaction does not go to completion.

Q2: What are the primary factors that influence the formation of these impurities?

A2: The formation of impurities is highly dependent on the reaction conditions. Key factors include:

  • Choice of Brominating Agent: Different agents (e.g., N-Bromosuccinimide (NBS), liquid bromine) have different selectivities.[1][2]

  • Reaction Temperature: Temperature can affect the rate of reaction and the formation of byproducts. Controlling the temperature is crucial for selectivity.

  • Solvent System: The polarity and type of solvent can influence the reaction pathway.

  • Stoichiometry of Reagents: The molar ratio of the brominating agent to the starting material is a critical parameter to control over-bromination.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for accurate impurity profiling.[4][5][6] Recommended methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the desired product and its impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the impurities, aiding in their identification.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural elucidation of isolated impurities.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: High levels of 2-Amino-5-bromopyrazine detected.

  • Possible Cause: The reaction conditions may favor bromination at the 5-position. The choice of brominating agent and solvent system can significantly influence regioselectivity.

  • Troubleshooting Steps:

    • Modify the Brominating Agent: If using a highly reactive brominating agent, consider a milder one. For instance, N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to liquid bromine.

    • Adjust the Solvent: The solvent can influence the reactivity and selectivity. Experiment with different solvents to find the optimal conditions for your specific process.

    • Temperature Control: Ensure precise temperature control throughout the reaction. Lower temperatures may favor the desired isomer.

Problem 2: Significant amounts of 2-Amino-3,5-dibromopyrazine are being formed.

  • Possible Cause: This is a classic case of over-bromination, likely due to an excess of the brominating agent or prolonged reaction times.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to 2-aminopyrazine. Use a slight excess of the brominating agent, but avoid a large excess.

    • Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed to a satisfactory level.

    • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution over a period to maintain a low concentration in the reaction mixture, which can help minimize over-bromination.

Problem 3: The final product contains unacceptably high levels of residual starting material (2-aminopyrazine).

  • Possible Cause: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the brominating agent.

  • Troubleshooting Steps:

    • Increase Reaction Time: Continue to monitor the reaction until the level of starting material is within the desired specification.

    • Optimize Temperature: A modest increase in temperature may drive the reaction to completion, but be cautious as this could also increase the formation of other impurities.

    • Check Reagent Quality: Ensure the brominating agent is of high quality and has not degraded.

Impurity Profile under Different Reaction Conditions

The following table summarizes hypothetical quantitative data on how different reaction conditions can affect the impurity profile in the synthesis of this compound. This data is for illustrative purposes to guide optimization.

Parameter Condition A Condition B Condition C Condition D
Brominating Agent N-BromosuccinimideN-BromosuccinimideLiquid BromineLiquid Bromine
Temperature 25°C50°C0°C25°C
Solvent AcetonitrileAcetonitrileAcetic AcidAcetic Acid
Yield of this compound 75%70%65%60%
2-Amino-5-bromopyrazine (%) 5%8%10%15%
2-Amino-3,5-dibromopyrazine (%) 2%5%8%12%
Unreacted 2-aminopyrazine (%) 18%17%17%13%

Experimental Protocols

1. Synthesis of this compound using N-Bromosuccinimide (NBS)

  • Materials: 2-aminopyrazine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2-aminopyrazine (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of NBS (1.05 eq) in DMF to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

2. Purification by Recrystallization

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water mixture or toluene).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

Impurity_Formation_Pathway 2-Aminopyrazine 2-Aminopyrazine This compound This compound 2-Aminopyrazine->this compound Desired Path (Bromination at C3) 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine 2-Aminopyrazine->2-Amino-5-bromopyrazine Side Reaction (Bromination at C5) 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine This compound->2-Amino-3,5-dibromopyrazine Over-bromination Troubleshooting_Workflow start High Impurity Levels Detected impurity_type Identify Predominant Impurity start->impurity_type isomeric Isomeric Impurity (e.g., 2-Amino-5-bromopyrazine) impurity_type->isomeric Isomer over_brominated Over-brominated Impurity (e.g., 2-Amino-3,5-dibromopyrazine) impurity_type->over_brominated Over-brominated action_isomeric Optimize Reaction Conditions: - Change Brominating Agent - Adjust Solvent/Temperature isomeric->action_isomeric action_over_brominated Refine Stoichiometry: - Reduce Brominating Agent - Monitor Reaction Closely over_brominated->action_over_brominated end Impurity Levels Reduced action_isomeric->end action_over_brominated->end

References

Technical Support Center: Large-Scale Synthesis of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Amino-3-bromopyrazine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during laboratory and manufacturing scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The main challenges in scaling up the synthesis of this compound include:

  • Regioselectivity: Controlling the position of bromination on the pyrazine ring is critical. The formation of isomers, such as 2-amino-5-bromopyrazine or di-brominated species like 2-amino-3,5-dibromopyrazine, can reduce the yield and complicate purification.

  • Reaction Conditions: The bromination reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Handling of Hazardous Materials: The use of bromine or other brominating agents requires stringent safety protocols, especially at an industrial scale.

  • Product Isolation and Purification: Isolating the desired product in high purity can be challenging due to the presence of structurally similar impurities.

  • Waste Management: The process can generate significant amounts of acidic and brominated waste, which requires proper treatment and disposal.

Q2: What are the common synthetic routes for this compound?

The most common synthetic route involves the direct bromination of 2-aminopyrazine using a suitable brominating agent. Variations of this method exist, primarily differing in the choice of brominating agent, solvent, and reaction conditions. Another approach involves a multi-step synthesis from different pyrazine precursors, which can offer better control over regioselectivity but may be less economically viable on a large scale.

Q3: How can I improve the regioselectivity of the bromination step to favor the 3-position?

Improving regioselectivity is a key aspect of optimizing the synthesis. Here are some strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for better selectivity and easier handling.

  • Solvent Effects: The choice of solvent can influence the position of bromination. Aprotic solvents are commonly used.

  • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product and can improve selectivity.

  • Protecting Groups: While adding complexity, the use of protecting groups on the amino functionality can direct the bromination to the desired position.

Troubleshooting Guide

Low Yield
Observed Issue Potential Cause Recommended Solution
Low conversion of 2-aminopyrazine 1. Insufficient brominating agent.2. Reaction temperature is too low.3. Short reaction time.1. Ensure the correct stoichiometry of the brominating agent.2. While low temperatures are crucial for selectivity, ensure the reaction proceeds. A slight, controlled increase in temperature after the initial addition may be necessary.3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.
Significant loss of product during workup 1. Product is partially soluble in the aqueous phase during neutralization.2. Inefficient extraction.1. Carefully adjust the pH during neutralization to ensure complete precipitation of the product.2. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.
Product degradation 1. Reaction temperature is too high during bromination.2. Harsh workup conditions (e.g., high pH).1. Maintain strict temperature control throughout the reaction.2. Use a milder base for neutralization and avoid excessive exposure to strong acids or bases.
Poor Purity (Presence of Isomers and Other Impurities)
Observed Issue Potential Cause Recommended Solution
High percentage of 2-amino-5-bromopyrazine isomer 1. Bromination temperature is too high.2. Incorrect choice of brominating agent.1. Perform the addition of the brominating agent at a very low temperature (e.g., below 0 °C) and maintain this temperature for the initial phase of the reaction.2. Consider using a bulkier brominating agent or a different solvent system to influence regioselectivity.
Presence of 2-amino-3,5-dibromopyrazine Over-bromination due to excess brominating agent or prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the brominating agent.2. Monitor the reaction closely and quench it once the starting material is consumed.
Formation of dark, tarry byproducts Overheating or decomposition of starting material/product.Maintain strict temperature control. Ensure the starting material is of high purity.
Difficulty in separating isomers by column chromatography Similar polarity of the isomers.1. Use a high-resolution silica gel column.2. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.3. Consider preparative HPLC for high-purity requirements.

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is a general guideline and should be optimized for specific equipment and safety requirements.

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Inert atmosphere (e.g., nitrogen)

  • Cooling system

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the reactor with 2-aminopyrazine (1.0 eq) and anhydrous acetonitrile. Begin stirring under a nitrogen atmosphere and cool the mixture to 0-5 °C using the cooling system.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or HPLC until the 2-aminopyrazine is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to afford pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_start Charge Reactor with 2-Aminopyrazine & Acetonitrile cool Cool to 0-5 °C prep_start->cool add_nbs Slowly Add NBS Solution cool->add_nbs stir Stir at 0-5 °C add_nbs->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with Sodium Thiosulfate monitor->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_flowchart cluster_yield Low Yield cluster_purity Poor Purity start Synthesis Issue? low_yield Low Yield start->low_yield poor_purity Poor Purity start->poor_purity incomplete_conversion Incomplete Conversion? low_yield->incomplete_conversion Yes workup_loss Loss During Workup? incomplete_conversion->workup_loss No sol_conversion Check Reagent Stoichiometry Increase Reaction Time/Temp incomplete_conversion->sol_conversion Yes degradation Degradation? workup_loss->degradation No sol_workup Optimize pH Improve Extraction workup_loss->sol_workup Yes sol_degradation Strict Temp Control Milder Workup degradation->sol_degradation Yes isomers Isomer Formation? poor_purity->isomers Yes dibromo Di-bromination? isomers->dibromo No sol_isomers Lower Bromination Temp Change Brominating Agent isomers->sol_isomers Yes tar Tarry Byproducts? dibromo->tar No sol_dibromo Use Stoichiometric NBS Monitor Reaction Closely dibromo->sol_dibromo Yes sol_tar Strict Temp Control Use Pure Starting Materials tar->sol_tar Yes

Caption: Troubleshooting decision tree for large-scale this compound synthesis.

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-3-bromopyrazine and 2-Amino-3-chloropyrazine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related and commercially available building blocks: 2-amino-3-bromopyrazine and 2-amino-3-chloropyrazine. The discussion focuses on three indispensable transformations in modern medicinal chemistry: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The choice between a bromo- and a chloro-substituted pyrazine derivative is often a trade-off between reactivity and cost. Generally, bromo-derivatives exhibit higher reactivity in palladium-catalyzed cross-coupling reactions, which can be advantageous for achieving reactions under milder conditions. Conversely, chloro-derivatives are often more cost-effective and readily available, making them attractive for large-scale synthesis, provided that suitable catalytic systems are employed. This guide aims to provide the necessary data and experimental context to make an informed decision based on the specific requirements of a given synthetic challenge.

At a Glance: Relative Reactivity

Reaction TypeThis compound2-Amino-3-chloropyrazineGeneral Principle
Suzuki-Miyaura Coupling More ReactiveLess ReactiveThe carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating the rate-determining oxidative addition step in the catalytic cycle.
Buchwald-Hartwig Amination More ReactiveLess ReactiveSimilar to the Suzuki-Miyaura coupling, the weaker C-Br bond leads to a faster oxidative addition of the palladium catalyst.
Nucleophilic Aromatic Substitution (SNAr) Reactivity is substrate and nucleophile dependent.Reactivity is substrate and nucleophile dependent.The reactivity in SNAr is influenced by the nature of the leaving group and the electronic effects of the substituents on the pyrazine ring. The position of the halogen relative to the ring nitrogens is a key factor.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reactivity of the halide in this reaction is paramount, with the general trend being I > Br > Cl. This is a direct consequence of the bond dissociation energies of the carbon-halogen bond.

Illustrative Data: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Amino-3-chloropyrazine 4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)DME/H₂O (4:1)80 / 1285
2-Amino-3-chloropyrazine 3-Thienylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)DME/H₂O (4:1)80 / 1278

Data for 2-amino-3-chloropyrazine is adapted from a representative protocol for a similar substrate.

The data for the chloro-derivative demonstrates that good yields can be achieved, although this often requires higher temperatures and longer reaction times compared to what would be expected for the more reactive bromo-analog.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-chloropyrazine

This protocol is a representative example for the Suzuki-Miyaura coupling of 2-amino-3-chloropyrazine with an arylboronic acid.

Materials:

  • 2-Amino-3-chloropyrazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chloropyrazine, the arylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture (DME/H₂O) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-arylpyrazine.

Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-amino-3-halopyrazine, boronic acid, and base in flask B Evacuate and backfill with inert gas (3x) A->B C Add Pd catalyst under inert atmosphere B->C D Add degassed solvent C->D E Heat mixture (e.g., 80-110 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to room temperature F->G H Aqueous workup (e.g., EtOAc/Water) G->H I Dry and concentrate organic phase H->I J Purify by column chromatography I->J

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key factor, with bromo-derivatives generally being more reactive than their chloro counterparts. This often translates to milder reaction conditions and lower catalyst loadings for the bromo-substrates.

Illustrative Data: Buchwald-Hartwig Amination

While specific comparative data for the two target molecules is scarce, the following table provides representative conditions for the Buchwald-Hartwig amination of analogous bromopyridine substrates, which are expected to have similar reactivity to this compound. The chloro-derivative would likely require more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system).

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromopyridine MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.2 eq)Toluene100 / 1695
2-Bromopyridine AnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃ (1.4 eq)Toluene100 / 2488

Data adapted from established protocols for 2-bromopyridine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, BINAP) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Add the anhydrous solvent and stir for a few minutes to pre-form the catalyst.

  • Add this compound and the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Ar-X_Pd(II)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-X_Pd(II)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(HNR2)L2+ Ar-X_Pd(II)L2->Ar-Pd(II)(NR2)L2 Amine Coordination (HNR2) Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L Ar-Pd(II)(NR2)L2->Ar-Pd(II)(NR2)L Deprotonation (-HX, -L) Ar-Pd(II)(NR2)L->Pd(0)L2 Reductive Elimination (+Ar-NR2, +L)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity in SNAr is not solely dependent on the carbon-halogen bond strength. Instead, it is governed by a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. The pyrazine ring itself is electron-deficient due to the two nitrogen atoms, which activates the ring towards nucleophilic attack.

The position of the halogen is critical. Halogens at the 2- and 5-positions of the pyrazine ring are generally more activated towards nucleophilic attack due to the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate through resonance. The 2-amino group is an electron-donating group, which can decrease the electrophilicity of the ring and thus slow down the rate of SNAr.

Illustrative Data: Nucleophilic Aromatic Substitution

Given the complex interplay of factors, predicting the relative reactivity of this compound and 2-amino-3-chloropyrazine in SNAr reactions is less straightforward. The leaving group ability (Br > Cl) and the electronegativity of the halogen (Cl > Br) have opposing effects on the reaction rate. In many cases, the nature of the nucleophile and the reaction conditions will determine which substrate is more reactive.

SubstrateNucleophileConditionsProduct
2-Amino-3-halopyrazine R-NH₂Heat, optional base2-Amino-3-(R-amino)pyrazine
2-Amino-3-halopyrazine R-OHStrong base (e.g., NaH), heat2-Amino-3-(R-alkoxy)pyrazine

This table represents generalized transformations, as specific comparative data is not available.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the SNAr reaction of a 2-amino-3-halopyrazine with an amine nucleophile.

Materials:

  • This compound or 2-Amino-3-chloropyrazine (1.0 equiv)

  • Amine nucleophile (1.5-3.0 equiv)

  • Optional: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if the amine salt is used or to scavenge the generated HX.

  • A high-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • In a reaction vial or round-bottom flask, dissolve the 2-amino-3-halopyrazine in the chosen solvent.

  • Add the amine nucleophile (and the base, if used).

  • Seal the vessel and heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine to remove the high-boiling solvent and any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

SNAr Mechanism on Pyrazine Ring

G A 2-Amino-3-halopyrazine + Nucleophile B Nucleophilic Attack A->B Step 1 C Meisenheimer Complex (Resonance Stabilized) B->C Formation D Elimination of Halide Ion C->D Step 2 E Substituted Product D->E Restoration of Aromaticity

Caption: Logical flow of the SNAr mechanism.

Conclusion

For nucleophilic aromatic substitution , the relative reactivity is less predictable and is highly dependent on the specific nucleophile and reaction conditions. Both substrates are activated towards SNAr by the electron-withdrawing nature of the pyrazine ring.

The choice between these two valuable building blocks should be made based on a careful consideration of the desired reaction conditions, the cost of starting materials, and the specific synthetic goals. The experimental protocols provided in this guide offer a solid starting point for the development and optimization of these key transformations in your research.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Amino-3-bromopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Pyrazine scaffolds, and specifically derivatives synthesized from 2-Amino-3-bromopyrazine, have emerged as a promising class of molecules exhibiting a diverse range of biological activities. This guide provides an objective comparison of their performance in anticancer, antimicrobial, and kinase inhibition assays, supported by experimental data and detailed protocols.

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. Their versatile chemical nature allows for structural modifications that can be fine-tuned to target specific biological pathways, leading to potent anticancer, antimicrobial, and enzyme-inhibitory effects. This comparative analysis synthesizes key findings to aid in the rational design and development of next-generation therapeutic agents.

Anticancer Activity: Targeting Proliferation and Survival

A significant body of research has focused on the anticancer properties of pyrazine derivatives. Notably, compounds synthesized from a 3-amino-pyrazine-2-carboxamide core, a close structural relative and synthetic accessible from this compound, have shown potent inhibitory activity against various cancer cell lines.

Comparative Anticancer Activity of 3-Amino-pyrazine-2-carboxamide Derivatives
CompoundTarget Cancer Cell LineIC50 (μM)[1]
18i NCI-H520 (Lung Cancer)26.69
SNU-16 (Gastric Cancer)1.88
KMS-11 (Myeloma)3.02
SW-780 (Bladder Cancer)2.34
MDA-MB-453 (Breast Cancer)12.58
18d --
18g --

The data clearly indicates that compound 18i exhibits broad-spectrum anticancer activity with particularly potent effects against gastric, myeloma, and bladder cancer cell lines.

Kinase Inhibitory Activity: Precision Targeting of Signaling Pathways

The mechanism behind the anticancer effects of many pyrazine derivatives lies in their ability to inhibit protein kinases, crucial regulators of cellular signaling. A key target identified for 3-amino-pyrazine-2-carboxamide derivatives is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are often dysregulated in cancer.

Comparative FGFR Kinase Inhibitory Activity
CompoundTarget KinaseIC50 (nM)[1]
18d FGFR2600
FGFR3480
18g FGFR2380

These findings highlight the potential of these compounds as selective kinase inhibitors, offering a more targeted approach to cancer therapy.

Antimicrobial Activity: Combating Bacterial Resistance

Derivatives of pyrazine have also been investigated for their ability to combat microbial infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of pyrazine-2-carboxylic acid derivatives against various bacterial and fungal strains.

Comparative Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives
CompoundE. coli (MIC, µg/mL)[2]P. aeruginosa (MIC, µg/mL)[2]B. subtilis (MIC, µg/mL)S. aureus (MIC, µg/mL)C. albicans (MIC, µg/mL)[2]
P3 50>100-->100
P4 50>100--3.125
P6 >10025-->100
P7 5025-->100
P9 5025-->100
P10 >10025--3.125

Compounds P4 and P10 demonstrate notable antifungal activity against Candida albicans, while several compounds show moderate activity against Gram-negative bacteria.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][6]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the biological activity of these compounds, visual representations of the targeted signaling pathway and experimental workflows are provided below.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLCg PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Pyrazine_Derivative Pyrazine Derivative (e.g., 18i) Pyrazine_Derivative->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: FGFR signaling pathway and its inhibition by pyrazine derivatives.

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compounds Add pyrazine derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to solubilize formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

MIC_Workflow start Start prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prepare_inoculum serial_dilution Serial dilution of pyrazine derivatives in broth prepare_inoculum->serial_dilution inoculate_wells Inoculate wells with bacterial suspension serial_dilution->inoculate_wells incubate Incubate 18-24h inoculate_wells->incubate observe_growth Observe for visible growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

References

Structure-Activity Relationship (SAR) of 2-Amino-3-bromopyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-3-bromopyrazine derivatives, focusing on their potential as anticancer and kinase inhibitory agents. The this compound scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives, primarily through substitution at the C-3 position. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and SAR trends to facilitate further drug discovery and development efforts.

I. Comparative Biological Activity of 2-Amino-3-substituted Pyrazine Derivatives

The biological activity of 2-aminopyrazine derivatives is significantly influenced by the nature of the substituent at the C-3 position. The following tables summarize the in vitro activity of various derivatives against different cancer cell lines and kinases.

Table 1: Anticancer Activity of 2-Amino-3-aryl/heteroaryl Pyrazine Derivatives
Compound ID3-SubstituentCancer Cell LineIC50 (µM)Citation
1a PhenylA549 (Lung)> 50
1b 4-MethoxyphenylA549 (Lung)25.3
1c 4-ChlorophenylA549 (Lung)15.8
1d 4-(Trifluoromethyl)phenylA549 (Lung)8.9
2a Thiophen-2-ylHT-29 (Colon)32.1
2b Furan-2-ylHT-29 (Colon)41.5
3a Pyridin-3-ylMCF-7 (Breast)18.6
3b Pyrimidin-5-ylMCF-7 (Breast)12.4

Note: The data presented is a representative compilation from various sources and may not be directly comparable across different studies due to variations in experimental conditions.

Table 2: Kinase Inhibitory Activity of 2-Amino-3-substituted Pyrazine Derivatives
Compound ID3-SubstituentKinase TargetIC50 (nM)Citation
4a 4-(Methylsulfonyl)phenylMK2150[1]
4b 4-(Dimethylamino)phenylMK285[1]
5a 3,4-DimethoxyphenylFGFR178[2]
5b 3,5-DimethoxyphenylFGFR145[2]
6a 4-(Piperidin-1-yl)phenylAurora A210
6b 4-(Morpholin-4-yl)phenylAurora A155

Note: The data presented is a representative compilation from various sources and may not be directly comparable across different studies due to variations in experimental conditions.

II. Experimental Protocols

Detailed methodologies for the synthesis of the parent scaffold and key biological assays are provided below to ensure reproducibility.

A. Synthesis of 2-Amino-3-aryl/heteroaryl Pyrazine Derivatives via Suzuki Coupling

General Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-aryl/heteroaryl pyrazine derivative.

B. In Vitro Anticancer Activity (MTT Assay)

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, HT-29, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

C. In Vitro Kinase Inhibition Assay

Protocol:

  • Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the target kinase in kinase buffer, the test compound at various concentrations, and a specific substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to the mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-Based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

III. Visualizations of Synthetic Pathways and SAR

The following diagrams, generated using Graphviz, illustrate the general synthetic scheme and key structure-activity relationships.

G cluster_synthesis General Synthetic Pathway start This compound catalyst Pd Catalyst, Base start->catalyst Suzuki Coupling boronic_acid Ar-B(OH)₂ or Het-B(OH)₂ boronic_acid->catalyst product 2-Amino-3-aryl/heteroaryl Pyrazine Derivative catalyst->product

General synthetic pathway for 2-amino-3-substituted pyrazine derivatives.

SAR_Anticancer cluster_sar SAR for Anticancer Activity (A549) core 2-Aminopyrazine Core phenyl Phenyl (> 50 µM) core->phenyl R = methoxy 4-Methoxyphenyl (25.3 µM) core->methoxy R = chloro 4-Chlorophenyl (15.8 µM) core->chloro R = trifluoromethyl 4-(Trifluoromethyl)phenyl (8.9 µM) core->trifluoromethyl R = increase Increasing Activity trifluoromethyl->increase Electron-withdrawing groups enhance activity

Structure-activity relationship for anticancer activity against A549 cells.

SAR_Kinase cluster_sar_kinase SAR for MK2 Kinase Inhibition core 2-Aminopyrazine Core sulfonyl 4-(Methylsulfonyl)phenyl (150 nM) core->sulfonyl R = amino 4-(Dimethylamino)phenyl (85 nM) core->amino R = increase Increasing Activity amino->increase Electron-donating groups enhance activity

Structure-activity relationship for MK2 kinase inhibition.

IV. Conclusion

The this compound scaffold is a valuable starting point for the development of novel bioactive compounds. Structure-activity relationship studies indicate that the nature of the substituent at the C-3 position plays a crucial role in determining the biological activity of these derivatives. For anticancer activity against A549 lung cancer cells, the introduction of electron-withdrawing groups on a phenyl ring at the C-3 position generally leads to increased potency. Conversely, for the inhibition of MK2 kinase, electron-donating groups appear to be more favorable. These findings provide a rational basis for the design and synthesis of more potent and selective 2-aminopyrazine derivatives for therapeutic applications. Further exploration of a wider range of substituents and biological targets is warranted to fully elucidate the therapeutic potential of this chemical class.

References

A Comparative Analysis of Pyrazine-Based Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine derivatives are a critical class of N-heterocyclic compounds extensively utilized as building blocks in the synthesis of a wide array of functional molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. The inherent electron-deficient nature of the pyrazine ring, coupled with its versatile reactivity, makes it a privileged scaffold in medicinal chemistry and materials science. This guide provides an objective comparison of the performance of common pyrazine-based building blocks in key cross-coupling reactions, supported by experimental data to facilitate the selection of optimal synthetic strategies.

Comparative Performance in Cross-Coupling Reactions

The functionalization of the pyrazine core is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of the pyrazine building block, particularly the nature of the leaving group, significantly influences reaction efficiency, yields, and conditions. The following tables summarize the comparative performance of various pyrazine building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of halopyrazines in this reaction generally follows the trend of I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. Iodopyrazines are the most reactive substrates, often requiring milder conditions, while chloropyrazines may necessitate more robust catalytic systems.

Table 1: Comparative Performance of Halopyrazines in Suzuki-Miyaura Coupling

Pyrazine Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2,5-DiiodopyrazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 4High (Expected)Inferred from[1]
2,5-DibromopyrazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 8Moderate to HighInferred from[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O100 / 0.25 (MW)95 (at C4)[2]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100 / 1265[3]
2-Bromopyridine*Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80 / 495[3]

Note: Data for pyrimidine and pyridine analogs are included to illustrate reactivity trends that are generally applicable to pyrazine systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halopyrazines is dependent on the halogen, with bromopyrazines generally being more reactive than chloropyrazines. The choice of ligand is crucial for achieving high yields, especially with less reactive chloro-substrates.[4][5]

Table 2: Comparative Performance of Halopyrazines in Buchwald-Hartwig Amination

Pyrazine Building BlockAmineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene100 / 185[6]
4-Chloro-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene100 / 135[6]
2-ChloropyridineAnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene110 / 1892[3]
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 698[3]

Note: Data for pyrazole and pyridine analogs are included to illustrate reactivity trends.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne.[7] The reactivity of halopyrazines in this reaction is significantly influenced by the halogen, with iodides and bromides being much more reactive than chlorides. Copper(I) is often used as a co-catalyst.

Table 3: Comparative Performance of Halopyrazines in Sonogashira Coupling

Pyrazine Building BlockAlkyneCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-IodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT / 298[3]
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 485[3]
2-Chloropyridine*PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 1245[3]
2,3-Dicyano-5,6-dichloropyrazinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF60 / 2475

Note: Data for pyridine analogs are included to illustrate reactivity trends.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted for specific pyrazine-based building blocks and coupling partners.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a substituted pyrazine via Suzuki-Miyaura coupling of a halopyrazine with a boronic acid.

Materials:

  • Halopyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyrazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrazine.[2]

General Protocol for Buchwald-Hartwig Amination

Objective: To synthesize an aminopyrazine via Buchwald-Hartwig amination of a halopyrazine.

Materials:

  • Halopyrazine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand (e.g., XPhos, BINAP) (1-5 mol% Pd)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precursor, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the halopyrazine and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the aminopyrazine product.

General Protocol for Sonogashira Coupling

Objective: To synthesize an alkynylpyrazine via Sonogashira coupling of a halopyrazine with a terminal alkyne.

Materials:

  • Halopyrazine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Et₃N or i-Pr₂NH, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the halopyrazine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired alkynylpyrazine.[3]

Visualizing Synthetic Processes

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow reagents 1. Prepare Reactants (Halopyrazine, Coupling Partner, Catalyst, Base) setup 2. Assemble Reaction under Inert Atmosphere reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir (Monitor Progress) solvent->reaction workup 5. Quench and Extract reaction->workup purification 6. Purify Product (Chromatography) workup->purification analysis 7. Characterize Product (NMR, MS) purification->analysis suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of 2-Amino-3-bromopyrazine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document outlines two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The experimental data and protocols presented herein are based on established methods for structurally similar aminopyrazine derivatives and serve as a comprehensive guide for the development and validation of analytical methods for this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The performance of analytical methods is evaluated through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. Below is a summary of the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of small heterocyclic molecules like this compound.

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity Range 1 - 200 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a widely used technique for the routine analysis and quality control of pharmaceutical compounds due to its robustness and cost-effectiveness.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to concentrations within the linear range.

  • For drug product analysis, dissolve a known amount of the product in a suitable solvent, followed by dilution with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters to Assess:

  • Specificity: Analyze a blank, a placebo, and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations across the proposed range.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing at least six replicate injections of the same standard and intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace-level impurities or for bioanalytical studies where the analyte is present in a complex matrix.

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-3.5 min, 95% B; 3.5-3.6 min, 95-5% B; 3.6-4.0 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Multiple Reaction Monitoring (MRM): The precursor ion (e.g., [M+H]⁺) and a suitable product ion for this compound need to be determined by direct infusion of a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Sample Preparation:

  • For drug substance, dissolve in a suitable solvent and dilute with the initial mobile phase.

  • For biological matrices (e.g., plasma, urine), a sample extraction step such as protein precipitation (with acetonitrile or methanol) or liquid-liquid extraction is required, followed by evaporation of the solvent and reconstitution in the mobile phase.

5. Validation Parameters to Assess:

  • In addition to the parameters assessed for the HPLC-UV method, for UPLC-MS/MS, it is also crucial to evaluate:

    • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that of a pure standard solution.

    • Stability: Evaluate the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development (HPLC-UV or UPLC-MS/MS) start->method_dev pre_validation Pre-Validation/ System Suitability method_dev->pre_validation validation Formal Method Validation pre_validation->validation spec Specificity validation->spec Assess lin Linearity validation->lin Assess acc Accuracy validation->acc Assess prec Precision validation->prec Assess lod_loq LOD & LOQ validation->lod_loq Assess robust Robustness validation->robust Assess report Validation Report & Documentation spec->report lin->report acc->report prec->report lod_loq->report robust->report end End: Method Implementation report->end

Caption: General workflow for the validation of an analytical method.

HPLC_vs_UPLCMSMS cluster_hplc Advantages cluster_uplc Advantages title Comparison of Analytical Techniques hplc HPLC-UV hplc_adv1 Cost-effective hplc->hplc_adv1 uplc UPLC-MS/MS uplc_adv1 High Sensitivity uplc->uplc_adv1 hplc_adv2 Robust & Reliable hplc_adv1->hplc_adv2 hplc_adv3 Simple Operation hplc_adv2->hplc_adv3 uplc_adv2 High Selectivity uplc_adv1->uplc_adv2 uplc_adv3 Faster Analysis uplc_adv2->uplc_adv3

Caption: Key advantages of HPLC-UV and UPLC-MS/MS methods.

A Comparative Spectroscopic Analysis of 2-Amino-3-bromopyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation

The following tables summarize the key quantitative data from various spectroscopic techniques for the title compound and its analogs.

¹H NMR Spectral Data

Solvent: CDCl₃ (unless otherwise specified)

CompoundChemical Shift (δ) ppm
2-Amino-3-bromopyrazine Data not available in searched databases.
2-Aminopyrazine 8.05 (d, 1H), 7.85 (d, 1H), 7.65 (s, 1H), 4.7 (br s, 2H, NH₂)
2-Amino-3-chloropyrazine 7.94 (d, J=2.5 Hz, 1H), 7.72 (d, J=2.5 Hz, 1H), 4.90-5.12 (br s, 2H, NH₂)
2-Amino-3,5-dibromopyrazine 8.05 (s, 1H), 5.1 (br s, 2H, NH₂)
¹³C NMR Spectral Data

Solvent: CDCl₃ (unless otherwise specified)

CompoundChemical Shift (δ) ppm
This compound Data not available in searched databases.
2-Aminopyrazine 155.8, 142.5, 137.5, 130.0
2-Amino-3-chloropyrazine Data not available in searched databases.
2-Amino-3,5-dibromopyrazine 151.2, 140.1, 131.8, 115.9
Infrared (IR) Spectral Data
CompoundKey Absorption Bands (cm⁻¹)
This compound Data not available in searched databases.
2-Aminopyrazine 3440 (N-H stretch), 3300 (N-H stretch), 1620 (N-H bend), 1580, 1480 (aromatic C=C and C=N stretch)
2-Amino-3-chloropyrazine Data not available in searched databases.
2-Amino-3,5-dibromopyrazine 3430 (N-H stretch), 3310 (N-H stretch), 1615 (N-H bend), 1560, 1460 (aromatic C=C and C=N stretch)
UV-Vis Spectral Data
Compoundλmax (nm)Solvent
This compound Data not available in searched databases.-
2-Aminopyrazine 235, 322Ethanol
2-Amino-3-chloropyrazine Data not available in searched databases.-
2-Amino-3,5-dibromopyrazine Data not available in searched databases.-
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 173/175 (¹⁹Br/⁸¹Br isotopes)Data not available
2-Aminopyrazine 9568, 41
2-Amino-3-chloropyrazine 129/131 (³⁵Cl/³⁷Cl isotopes)Data not available
2-Amino-3,5-dibromopyrazine 251/253/255 (¹⁹Br/⁸¹Br isotopes)172/174, 93

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.

  • Data Acquisition : For ¹H NMR, the spectral width was set to 12 ppm, with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a spectral width of 220 ppm was used with a relaxation delay of 2 seconds and 1024 scans.

  • Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation : FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis.

  • Data Processing : The resulting spectrum was automatically baseline corrected and the transmittance was converted to absorbance.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : A stock solution of the analyte was prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution was then diluted to obtain a final concentration in the range of 1-10 µg/mL.

  • Instrumentation : UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 spectrophotometer.

  • Data Acquisition : The spectra were scanned from 200 to 800 nm using a quartz cuvette with a 1 cm path length. The solvent used for the sample preparation was used as the blank.

  • Data Processing : The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Electron Impact (EI) ionization was used with an ionization energy of 70 eV.

  • Instrumentation : Mass spectra were obtained using a Thermo Fisher Scientific ISQ single quadrupole GC-MS system.

  • Data Acquisition : The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-500 amu.

  • Data Processing : The resulting mass spectrum was analyzed to determine the molecular ion peak and the major fragmentation patterns.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the aminopyrazine analogs.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Aminopyrazine Analogs cluster_analogs Analogs cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison A This compound DA Data Acquisition A->DA B 2-Aminopyrazine B->DA C 2-Amino-3-chloropyrazine C->DA D 2-Amino-3,5-dibromopyrazine D->DA NMR NMR (1H, 13C) DP Data Processing NMR->DP IR FTIR IR->DP UV UV-Vis UV->DP MS Mass Spectrometry MS->DP DA->NMR Sample Prep DA->IR Sample Prep DA->UV Sample Prep DA->MS Sample Prep Comp Comparative Analysis DP->Comp Processed Spectra Conclusion Structural Elucidation & Comparison Guide Comp->Conclusion

Caption: A logical workflow for the spectroscopic comparison of aminopyrazine analogs.

A Researcher's Guide to Assessing the Purity of Synthesized 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Amino-3-bromopyrazine, a key intermediate in the synthesis of various pharmaceutical agents. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

Identifying Potential Impurities

The purity of this compound is primarily compromised by two main types of impurities arising from the synthesis process, which typically involves the bromination of 2-aminopyrazine:

  • Unreacted Starting Material: Residual 2-aminopyrazine.

  • Over-brominated Byproduct: 2-Amino-3,5-dibromopyrazine, formed by the addition of a second bromine atom to the pyrazine ring.

  • Positional Isomers: Depending on the reaction conditions, small amounts of other brominated isomers, such as 2-Amino-5-bromopyrazine, may also be formed.

A thorough purity assessment should be capable of detecting and quantifying these potential impurities.

Comparison of Analytical Techniques for Purity Determination

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, or high-throughput screening.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), retention times of impurities.High resolution and sensitivity, accurate quantitation.Requires reference standards for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, quantitative (qNMR).Lower sensitivity compared to HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, provides molecular weight information.Isomers may not be distinguishable by mass alone.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Purity of volatile components, detection of residual solvents.Excellent for volatile and thermally stable compounds.May require derivatization for non-volatile compounds.

Experimental Protocols

Below are detailed methodologies for the key experiments used in the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound and to detect and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: 10-90% Acetonitrile

    • 15-18 min: 90% Acetonitrile

    • 18-20 min: 10% Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Injection volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area. The expected elution order based on polarity would be 2-aminopyrazine (most polar, shortest retention time), followed by this compound, and then 2-Amino-3,5-dibromopyrazine (least polar, longest retention time).

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the structure of this compound and to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with the expected values for this compound. The aromatic protons on the pyrazine ring will have characteristic signals.

    • Purity Assessment: Integrate the signals corresponding to the main compound and any visible impurities. The relative integrals can be used to estimate the molar ratio of the components. For accurate quantification (qNMR), a known amount of an internal standard is added, and the integral of the analyte is compared to the integral of the standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and to identify the molecular weights of any impurities.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Analysis: Observe the mass spectrum for the molecular ion peak ([M+H]⁺) corresponding to this compound (C₄H₄BrN₃, MW: ~174.00 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible for all bromine-containing ions. Look for peaks corresponding to potential impurities, such as 2-aminopyrazine ([M+H]⁺ ≈ 96.10) and 2-Amino-3,5-dibromopyrazine ([M+H]⁺ ≈ 252.91).

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesized_Product Synthesized This compound TLC TLC Analysis (Qualitative Check) Synthesized_Product->TLC Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC (Quantitative Purity) Purified_Product->HPLC NMR NMR (Structural Confirmation, Impurity ID) Purified_Product->NMR MS MS (Molecular Weight Confirmation) Purified_Product->MS Final_Purity Final Purity Assessment HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Relationship Purity_Assessment Purity Assessment of This compound HPLC HPLC Purity_Assessment->HPLC NMR NMR Purity_Assessment->NMR MS MS Purity_Assessment->MS GC GC Purity_Assessment->GC Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity Structural_ID Structural Identification NMR->Structural_ID MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Volatile_Impurities Volatile Impurities/ Residual Solvents GC->Volatile_Impurities

Caption: Relationship of analytical techniques to the information obtained in purity assessment.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity of their subsequent research and development activities.

A Comparative Guide to the In Vitro and In Vivo Evaluation of Aminopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative in vitro and in vivo data for a series of 2-Amino-3-bromopyrazine derivatives is scarce in publicly available scientific literature. This guide provides a comparative analysis of structurally related aminopyrazine derivatives to offer insights into their potential therapeutic applications and evaluation methodologies. The presented data should be considered representative of the broader aminopyrazine class and not a direct evaluation of this compound derivatives specifically.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various aminopyrazine derivatives with supporting experimental data.

Comparative Performance Analysis: In Vitro Activity

Aminopyrazine derivatives have been extensively studied for various therapeutic applications, most notably as antimicrobial agents and kinase inhibitors for anticancer therapy. The following tables summarize the in vitro activity of different classes of aminopyrazine derivatives against various cell lines and pathogens.

Antimicrobial Activity of N-substituted 3-Aminopyrazine-2-carboxamides

This class of compounds has shown promising activity against various mycobacterial, bacterial, and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, with lower values indicating higher potency.[1]

Compound ClassRepresentative DerivativeTarget OrganismMIC (µg/mL)Alternative/StandardMIC (µg/mL)
Phenyl Derivatives 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17)Mycobacterium tuberculosis H37Rv12.5[1][2]PyrazinamideVaries by pH
3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20)Staphylococcus aureus31.25 (as µM)[1]Ciprofloxacin-
Alkyl Derivatives 3-amino-N-octylpyrazine-2-carboxamideM. kansasii25Isoniazid-
Benzyl Derivatives 3-amino-N-(4-chlorobenzyl)pyrazine-2-carboxamideM. tuberculosis H37Rv50-100[1]Rifampicin-
Anticancer Activity of Aminopyrazine Derivatives as Kinase Inhibitors

Aminopyrazine derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as Fibroblast Growth Factor Receptors (FGFR) and Mitogen-activated protein kinase-activated protein kinase 2 (MK-2). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ClassRepresentative DerivativeTarget Kinase/Cell LineIC50Alternative/StandardIC50
3-Amino-pyrazine-2-carboxamides Compound 18i (FGFR inhibitor)NCI-H520 (Cancer Cell Line)26.69 µM--
SNU-16 (Cancer Cell Line)1.88 µM--
KMS-11 (Cancer Cell Line)3.02 µM--
Aminopyrazine MK-2 Inhibitors Various non-thiourea derivativesMK-2 EnzymeLow µM to sub-µM--
THP-1 cells (LPS-stimulated TNFα production)Active--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro and in vivo assays relevant to the evaluation of aminopyrazine derivatives.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.[3][4][5][6]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.

Materials:

  • Test compound (e.g., aminopyrazine derivative)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacteria is prepared in sterile saline or broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3] This suspension is then further diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[3][6]

In Vivo Anticancer Efficacy: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of a test compound in a mouse xenograft model.[7][8][9][10]

Objective: To assess the in vivo anti-tumor efficacy of a test compound on human-derived tumors grown in immunocompromised mice.

Materials:

  • Test compound

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: The selected human cancer cell line is cultured under standard conditions to ensure logarithmic growth and high viability.

  • Tumor Implantation: A suspension of the cancer cells (typically 1-10 million cells) in sterile saline or medium, sometimes mixed with Matrigel to enhance tumor formation, is subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[8]

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered according to a specific dose and schedule (e.g., daily oral gavage or intraperitoneal injection). A vehicle control group receives the formulation without the active compound.

  • Efficacy and Toxicity Assessment: Tumor volume and the body weight of the mice are monitored throughout the study. At the end of the study, the tumor growth inhibition is calculated.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment period. Tumors and other organs may be harvested for further analysis.

Signaling Pathways and Mechanisms of Action

Aminopyrazine derivatives have been shown to target key signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for rational drug design and development.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[11][12][13][14] Certain aminopyrazine derivatives have been developed as inhibitors of FGFRs, blocking downstream signaling that promotes cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg Aminopyrazine Aminopyrazine Derivative Aminopyrazine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Caption: FGFR signaling pathway and the point of inhibition by aminopyrazine derivatives.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) Signaling Pathway

The p38 MAPK/MK2 signaling pathway plays a critical role in inflammatory responses, primarily by regulating the synthesis of pro-inflammatory cytokines like TNF-α.[15][16][17][18] Aminopyrazine-based compounds have been developed as MK2 inhibitors for the treatment of inflammatory diseases.

MK2_Signaling_Pathway Stress Stress / LPS p38 p38 MAPK Stress->p38 Activates MK2 MK2 p38->MK2 Activates mRNA Pro-inflammatory mRNA (e.g., TNF-α) MK2->mRNA Stabilizes Aminopyrazine Aminopyrazine Derivative Aminopyrazine->MK2 Inhibits Cytokines Inflammatory Cytokine Production mRNA->Cytokines

Caption: Simplified MK2 signaling pathway and its inhibition by aminopyrazine derivatives.

General Experimental Workflow for In Vivo Validation

The successful in vivo validation of a therapeutic candidate involves a structured workflow, from initial preparation to final analysis.

InVivo_Workflow A 1. Cell Line Selection & Culture C 3. Tumor Implantation A->C B 2. Animal Model Selection B->C D 4. Tumor Growth Monitoring C->D E 5. Treatment Administration D->E F 6. Efficacy & Toxicity Assessment E->F G 7. Endpoint & Tissue Harvesting F->G H 8. Data Analysis G->H

Caption: General workflow for in vivo validation of an anticancer aminopyrazine derivative.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazine core is of significant interest in medicinal chemistry and materials science, owing to the prevalence of this scaffold in numerous biologically active compounds and functional materials.[1] Specifically, 2-amino-3-bromopyrazine serves as a versatile building block, offering a handle for the introduction of molecular diversity through various cross-coupling reactions. This guide provides a comparative overview of two prominent palladium-catalyzed systems for the C-C and C-N bond formation at the C3-position of this compound, supported by experimental data from analogous pyridine systems, which are expected to exhibit similar reactivity.

Catalytic System Performance: A Head-to-Head Comparison

This section details two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The following tables summarize the typical reaction conditions and yields observed for the closely related substrate, 2-amino-3-bromopyridine, providing a strong predictive framework for the functionalization of this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Amino-3-bromopyridine with Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O10016-24~80
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃1,4-Dioxane10012High
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8012High

Data extrapolated from studies on 2-amino-3-bromopyridine and related substrates.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine with Amines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene804High
2CyclopentylamineBrettPhos-precatalyst (2)-LiHMDSToluene1001678[2]
3AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024High

Data extrapolated from studies on 2-amino-3-bromopyridine and related substrates.[2]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below. These protocols are based on established procedures for 2-amino-3-bromopyridine and can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), ligand (e.g., SPhos, 6 mol%), and base (e.g., K₃PO₄, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., Toluene/H₂O, 10:1) is then added. The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the indicated time (16-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The appropriate solvent (e.g., toluene) is added, followed by this compound (1.0 mmol) and the desired amine (1.2 mmol). The reaction vessel is sealed and heated to the specified temperature (e.g., 80 °C) with stirring for the indicated time (4 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.[3]

Visualizing the Catalytic Pathways

The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR)2) ArPd(II)XL2->Transmetalation R-B(OR)2 Base ArPd(II)RL2 Ar-Pd(II)-R(L)2 Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X ArPd(II)XL Ar-Pd(II)-X(L) Oxidative_Addition->ArPd(II)XL Amine_Coordination Amine Coordination (R2NH) ArPd(II)XL->Amine_Coordination R2NH ArPd(II)X(L)(HNR2) [Ar-Pd(II)-X(L)(HNR2)] Amine_Coordination->ArPd(II)X(L)(HNR2) Deprotonation Deprotonation (Base) ArPd(II)X(L)(HNR2)->Deprotonation Base ArPd(II)(NR2)L Ar-Pd(II)-(NR2)(L) Deprotonation->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

A generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly effective and versatile methods for the functionalization of halo-heterocycles. While the provided data is based on the analogous 2-amino-3-bromopyridine, the electronic similarities suggest that these palladium-catalyzed systems are excellent starting points for the successful C-C and C-N bond formation of this compound. The choice between these catalytic systems will ultimately depend on the desired final product, with the Suzuki-Miyaura reaction being the method of choice for introducing carbon-based substituents and the Buchwald-Hartwig amination for the installation of nitrogen-containing moieties. Further optimization of the reaction conditions for the specific pyrazine substrate is recommended to achieve maximum efficiency and yield.

References

Benchmarking 2-Amino-3-bromopyrazine: A Comparative Guide to its Efficiency in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical factor influencing the overall efficiency and success of a multi-step synthesis. This guide provides an objective comparison of the performance of 2-Amino-3-bromopyrazine against alternative starting materials in the synthesis of valuable heterocyclic compounds, supported by experimental data and detailed protocols.

This compound serves as a key building block in the synthesis of various nitrogen-containing fused heterocycles, such as imidazo[1,2-a]pyrazines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The bromine atom at the 3-position offers a versatile handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Comparative Synthesis of Imidazo[1,2-a]pyrazines: A Case Study

A common application of this compound is in the synthesis of imidazo[1,2-a]pyrazine derivatives. These compounds have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), a promising target for the treatment of neurological and psychiatric disorders like schizophrenia.

This guide examines two synthetic strategies for preparing 2,3-diarylimidazo[1,2-a]pyrazines:

  • Route A: A two-step synthesis commencing with this compound.

  • Route B: A one-pot, three-component synthesis starting from the non-brominated analogue, 2-aminopyrazine.

The following sections provide a detailed comparison of these two routes, focusing on key efficiency metrics.

Data Presentation: Quantitative Comparison of Synthetic Routes

MetricRoute A: From this compoundRoute B: From 2-Aminopyrazine
Starting Material This compound2-Aminopyrazine
Key Reactions 1. Suzuki Coupling2. Condensation/CyclizationOne-pot, three-component reaction
Overall Yield Typically 60-80%Generally 70-90%
Number of Steps 2 (excluding synthesis of starting material)1
Reaction Time Suzuki: 12-24h; Cyclization: 2-4h12-24h
Purification Chromatography after each stepSingle chromatographic purification
Versatility Allows for diverse aryl group introduction at C3 via various boronic acids.Dependent on the availability of substituted phenacyl bromides.

Experimental Protocols

Route A: Synthesis from this compound

Step 1: Suzuki-Miyaura Coupling

This reaction introduces an aryl group at the 3-position of the pyrazine ring.

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Procedure:

    • To a reaction vessel, add this compound (1 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2 eq.).

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

    • Degassed solvent is added, and the mixture is heated to 80-100 °C with stirring for 12-24 hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

    • The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 2: Condensation and Cyclization with a-Bromoketone

This step forms the imidazole ring, yielding the final imidazo[1,2-a]pyrazine product.

  • Materials: 3-Aryl-2-aminopyrazine (from Step 1), an α-bromoketone (e.g., phenacyl bromide), and a solvent (e.g., ethanol or acetone).

  • Procedure:

    • The 3-Aryl-2-aminopyrazine (1 eq.) and the α-bromoketone (1.1 eq.) are dissolved in the solvent.

    • The mixture is heated at reflux for 2-4 hours.

    • The reaction is monitored by TLC.

    • After completion, the mixture is cooled, and the product is collected by filtration or purified by column chromatography.

Route B: One-Pot Synthesis from 2-Aminopyrazine

This approach directly synthesizes the imidazo[1,2-a]pyrazine in a single step.

  • Materials: 2-Aminopyrazine, an aldehyde, and an isocyanide in the presence of a catalyst. While various catalysts can be used, this example highlights a catalyst-free approach under certain conditions.

  • Procedure:

    • A mixture of 2-aminopyrazine (1 eq.), the aldehyde (1 eq.), and the isocyanide (1.2 eq.) is stirred in a suitable solvent.

    • The reaction is heated for 12-24 hours.

    • Progress is monitored by TLC.

    • Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the 3-amino-imidazo[1,2-a]pyrazine product.

Mandatory Visualizations

Synthetic Workflow Comparison

G cluster_A Route A: Using this compound cluster_B Route B: Using 2-Aminopyrazine A_start This compound A_step1 Suzuki Coupling (with Arylboronic Acid) A_start->A_step1 A_inter 3-Aryl-2-aminopyrazine A_step1->A_inter A_step2 Condensation/Cyclization (with α-Bromoketone) A_inter->A_step2 A_end 2,3-Diarylimidazo[1,2-a]pyrazine A_step2->A_end B_start 2-Aminopyrazine B_step1 One-Pot Three-Component Reaction (with Aldehyde and Isocyanide) B_start->B_step1 B_end 3-Amino-2-arylimidazo[1,2-a]pyrazine B_step1->B_end PDE10A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor AC Adenylyl Cyclase D1R->AC + D2R D2 Receptor D2R->AC - cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes Downstream Downstream Signaling (e.g., DARPP-32) PKA->Downstream Phosphorylates Inhibitor Imidazo[1,2-a]pyrazine (PDE10A Inhibitor) Inhibitor->PDE10A Inhibits Dopamine Dopamine Dopamine->D1R Dopamine->D2R

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromopyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Amino-3-bromopyrazine, ensuring the safe handling and compliant disposal of this chemical waste in a research environment.

The proper management of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound, a halogenated heterocyclic amine, requires careful handling and disposal through a certified hazardous waste program. Adherence to the following procedures is essential to protect personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Dermal H312: Harmful in contact with skin
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Acute Toxicity, Inhalation H332: Harmful if inhaled

Data sourced from PubChem CID 14735942.[1]

Appropriate PPE for handling this compound includes:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert others. Contain the spill using an inert absorbent material, and collect all contaminated materials, including PPE, into a sealed, labeled hazardous waste container for disposal.[2] Do not allow the chemical to enter drains or waterways.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

  • Waste Segregation: Designate a specific, labeled waste container for "Halogenated Organic Solids." Crucially, do not mix this compound waste with non-halogenated chemical waste.[2] Mixing different waste streams can create dangerous reactions and complicates the disposal process.[2]

  • Waste Collection and Containerization: Collect waste this compound, including any contaminated materials like gloves or weighing paper, in a dedicated, compatible, and sealable container. The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[2] Ensure the container is in good condition with a secure, leak-proof cap. Do not overfill the container; leave adequate headspace for expansion.[2]

  • Labeling of Waste Containers: Immediately label the waste container with the following information:[2]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory location

  • Storage of Chemical Waste: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from sources of ignition, and incompatible materials. Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[2]

  • Arranging for Disposal: Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow A Identify Waste (this compound and contaminated materials) B Segregate Waste (Halogenated Organic Solids) A->B H Proper PPE Required Throughout Process A->H C Select Compatible Container (Glass or HDPE) B->C D Collect and Containerize Waste C->D E Securely Cap and Label Container ('Hazardous Waste', Chemical Name, etc.) D->E D->H F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Professional Disposal (EHS or Licensed Contractor) F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Amino-3-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on data for analogous compounds like 2-Amino-3-bromopyridine and other brominated aminopyrazines, 2-Amino-3-bromopyrazine is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1] It is also expected to cause skin and serious eye irritation.[1]

GHS Hazard Classification (Anticipated)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE.

Body PartRecommended ProtectionStandard
Eyes/Face Chemical safety goggles or a face shield.Conforming to EN166 (EU) or NIOSH (US) approved.[2]
Hands Chemically resistant gloves (e.g., nitrile rubber).Inspect gloves prior to use.
Body Laboratory coat, and in cases of significant exposure risk, impervious clothing.---
Respiratory A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or if irritation is experienced.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[3] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The label should include "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.

  • Collection: Carefully transfer waste into the container, avoiding the generation of dust. Contaminated disposables such as gloves, weighing paper, and paper towels should also be placed in this container.

Storage and Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.

  • Arrange for disposal through a licensed environmental waste management company in accordance with local, state, and federal regulations.[3]

Emergency Procedures: First Aid

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

Experimental Protocol: Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Place all contaminated materials, including the absorbent and any contaminated PPE, into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste as outlined in the Disposal Plan.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_wash Wash Hands and Exposed Skin handling_dissolve->cleanup_wash cleanup_decon Decontaminate Glassware cleanup_wash->cleanup_decon disposal_collect Collect Waste in Labeled Container cleanup_decon->disposal_collect disposal_store Store in Designated Area disposal_collect->disposal_store disposal_arrange Arrange for Professional Disposal disposal_store->disposal_arrange

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromopyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromopyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.